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  • Product: 2-(4-Fluorophenyl)cyclopentan-1-ol
  • CAS: 1250764-41-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)cyclopentan-1-ol

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-(4-Fluorophenyl)cyclopentan-1-ol, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic route det...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Fluorophenyl)cyclopentan-1-ol, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic route detailed herein commences with the readily available starting material, cyclopentanone, and proceeds through a three-step sequence involving a Grignard reaction, an alkene oxidation, and a diastereoselective ketone reduction. An alternative synthetic strategy is also discussed. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for the chosen methodologies. The stereochemical intricacies of the final reduction step are a key focus, providing a deeper understanding of the factors that govern the diastereomeric outcome.

Introduction: The Significance of Fluorinated Cyclopentanol Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl moiety, in particular, is a common feature in a multitude of pharmacologically active compounds. When coupled with a cyclopentanol core, which provides a three-dimensional scaffold that can effectively probe protein binding pockets, the resulting 2-(4-fluorophenyl)cyclopentan-1-ol emerges as a highly valuable building block for the synthesis of novel therapeutic agents. Its structural rigidity and defined stereochemical centers allow for the precise spatial orientation of functional groups, a critical aspect in rational drug design. This guide will provide a detailed roadmap for the efficient and reliable synthesis of this important intermediate.

Primary Synthetic Pathway: From Cyclopentanone to 2-(4-Fluorophenyl)cyclopentan-1-ol

The most direct and scalable synthesis of 2-(4-fluorophenyl)cyclopentan-1-ol begins with cyclopentanone and proceeds through the key intermediate, 2-(4-fluorophenyl)cyclopentanone. The overall transformation is depicted in the workflow below.

Synthetic_Workflow Cyclopentanone Cyclopentanone Grignard_Reaction Step 1: Grignard Reaction & Dehydration Cyclopentanone->Grignard_Reaction Alkene 1-(4-Fluorophenyl)cyclopent-1-ene Grignard_Reaction->Alkene Oxidation Step 2: Oxidation Alkene->Oxidation Ketone 2-(4-Fluorophenyl)cyclopentanone Oxidation->Ketone Reduction Step 3: Reduction Ketone->Reduction Final_Product 2-(4-Fluorophenyl)cyclopentan-1-ol Reduction->Final_Product Stereoselective_Reduction cluster_0 Hydride Attack on 2-(4-Fluorophenyl)cyclopentanone Ketone 2-(4-Fluorophenyl)cyclopentanone Attack_Trans Attack from the same face (syn-attack) Ketone->Attack_Trans NaBH4 Attack_Cis Attack from the opposite face (anti-attack) Ketone->Attack_Cis NaBH4 Trans_Product trans-2-(4-Fluorophenyl)cyclopentan-1-ol (Minor Product) Attack_Trans->Trans_Product Cis_Product cis-2-(4-Fluorophenyl)cyclopentan-1-ol (Major Product) Attack_Cis->Cis_Product Alternative_Route Cyclopentyl_Bromide Cyclopentyl Bromide Grignard_Formation Mg, Et2O Cyclopentyl_Bromide->Grignard_Formation Fluorobenzaldehyde 4-Fluorobenzaldehyde Grignard_Addition Grignard Addition Fluorobenzaldehyde->Grignard_Addition Grignard_Reagent Cyclopentylmagnesium Bromide Grignard_Formation->Grignard_Reagent Grignard_Reagent->Grignard_Addition Final_Product 2-(4-Fluorophenyl)cyclopentan-1-ol Grignard_Addition->Final_Product

Exploratory

Structural and Synthetic Architecture of 2-(4-Fluorophenyl)cyclopentan-1-ol: A Technical Whitepaper

Executive Summary The functionalization of cycloalkanols with halogenated aryl groups represents a cornerstone strategy in modern medicinal chemistry and agrochemical development. 2-(4-Fluorophenyl)cyclopentan-1-ol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of cycloalkanols with halogenated aryl groups represents a cornerstone strategy in modern medicinal chemistry and agrochemical development. 2-(4-Fluorophenyl)cyclopentan-1-ol (CAS: 1250764-41-0) is a privileged structural motif characterized by its highly tunable stereochemistry and the unique stereoelectronic properties imparted by the para-fluorine atom. This whitepaper provides an in-depth analysis of its structural dynamics, stereochemical hierarchy, and the field-proven synthetic methodologies required to isolate its specific diastereomers.

Designed for researchers and drug development professionals, this guide synthesizes mechanistic theory with self-validating experimental protocols to ensure absolute reproducibility in the laboratory.

Structural & Stereochemical Architecture

The core architecture of 2-(4-fluorophenyl)cyclopentan-1-ol consists of a flexible cyclopentane ring substituted at adjacent carbons (C1 and C2) with a hydroxyl group and a 4-fluorophenyl moiety, respectively.

Conformational Dynamics

Unlike rigid cyclohexane chairs, the cyclopentane ring rapidly interconverts between envelope ( Cs​ ) and half-chair ( C2​ ) conformations. The introduction of the bulky 4-fluorophenyl group at C2 forces the ring to adopt an envelope conformation where the aryl group occupies a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes. The highly electronegative fluorine atom at the para-position exerts a strong inductive effect (-I) while donating electron density via resonance (+R), which subtly modulates the lipophilicity (LogP) and metabolic stability of the molecule without significantly altering its steric bulk (fluorine bioisosterism) [1].

Stereoisomerism

The molecule possesses two contiguous chiral centers (C1 and C2), giving rise to four distinct stereoisomers, organized into two diastereomeric pairs: cis and trans.

  • Trans-diastereomer (Anti): The hydroxyl and aryl groups are on opposite faces of the ring. This is generally the thermodynamically more stable form due to the minimization of steric repulsion between the two substituents.

  • Cis-diastereomer (Syn): The substituents are on the same face, leading to increased pseudo-1,2-diequatorial strain.

stereoisomers Root 2-(4-Fluorophenyl)cyclopentan-1-ol (2 Chiral Centers) Cis Cis Diastereomer (Syn) Root->Cis Trans Trans Diastereomer (Anti) Root->Trans Cis1 (1R, 2S)-Enantiomer Cis->Cis1 Cis2 (1S, 2R)-Enantiomer Cis->Cis2 Trans1 (1R, 2R)-Enantiomer Trans->Trans1 Trans2 (1S, 2S)-Enantiomer Trans->Trans2

Stereochemical hierarchy of 2-(4-Fluorophenyl)cyclopentan-1-ol isomers.

Physicochemical Profile & Quantitative Data

To facilitate analytical tracking and compound registration, the fundamental physicochemical properties are summarized below.

PropertyValueAnalytical Significance
Chemical Formula C₁₁H₁₃FODefines exact mass for HRMS validation.
Molecular Weight 180.22 g/mol Critical for stoichiometric calculations.
CAS Registry Number 1250764-41-0Primary identifier for commercial sourcing [1].
Chiral Centers 2 (C1, C2)Dictates the need for chiral HPLC/SFC resolution.
H-Bond Donors 1 (-OH)Influences target protein binding (e.g., kinase hinges).
H-Bond Acceptors 2 (-F, -OH)Modulates aqueous solubility and permeability.

Mechanistic Pathways for Diastereoselective Synthesis

Achieving high diastereoselectivity is the primary challenge in synthesizing 2-arylcyclopentanols. We outline two distinct, field-validated pathways to access either the trans or cis configurations.

Pathway A: Cu-Catalyzed Epoxide Ring-Opening (Trans-Selective)

The most robust method for isolating the trans-diastereomer involves the nucleophilic ring-opening of cyclopentene oxide. By utilizing a Grignard reagent (4-fluorophenylmagnesium bromide) in the presence of a Copper(I) catalyst, the hard organomagnesium species is transmetalated into a softer organocuprate. This softer nucleophile strictly undergoes an SN​2 -type anti-periplanar attack on the epoxide, yielding the trans-alcohol exclusively.

Pathway B: Photoredox α-Arylation & Reduction (Divergent)

Recent advancements in photoredox catalysis allow for the direct α-arylation of cyclopentanone using 4-fluoroiodobenzene and an acridinium photocatalyst under visible light [2]. The resulting 2-(4-fluorophenyl)cyclopentan-1-one intermediate can then be subjected to diastereoselective reduction:

  • Thermodynamic Control (NaBH₄): Hydride attack occurs from the less sterically hindered face, yielding predominantly the trans-alcohol.

  • Kinetic Control (L-Selectride): The massive steric bulk of lithium tri-sec-butylborohydride forces the hydride to attack strictly from the face opposite to the aryl group, pushing the resulting alkoxide to the syn face and yielding the cis-alcohol.

synthesis SM1 Cyclopentanone + 4-Fluoroiodobenzene Intermediate 2-(4-Fluorophenyl) cyclopentan-1-one SM1->Intermediate Photoredox Arylation Photocatalyst Acridinium Catalyst (Visible Light) Photocatalyst->Intermediate Red1 NaBH4 Reduction (Thermodynamic) Intermediate->Red1 Red2 L-Selectride (Kinetic) Intermediate->Red2 ProdTrans Trans-Alcohol (Major) Red1->ProdTrans ProdCis Cis-Alcohol (Major) Red2->ProdCis

Synthetic pathways for diastereoselective preparation via photoredox α-arylation.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating; each step includes specific causality and analytical checkpoints to ensure the integrity of the workflow.

Protocol 1: Synthesis of trans-2-(4-fluorophenyl)cyclopentan-1-ol

Objective: Strict anti-periplanar epoxide opening.

  • Preparation of the Organocuprate: In an oven-dried Schlenk flask under an argon atmosphere, suspend CuI (10 mol%) in anhydrous THF (0.2 M). Cool the suspension to -78 °C.

    • Causality: Argon prevents the oxidation of Cu(I) to Cu(II). The cryogenic temperature prevents the thermal decomposition of the kinetically unstable organocuprate intermediate.

  • Transmetalation: Dropwise add 4-fluorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF). Stir for 30 minutes at -78 °C.

    • Causality: This incubation period ensures complete transmetalation from magnesium to copper, softening the nucleophile to favor SN​2 substitution over unwanted E2 elimination.

  • Nucleophilic Attack: Slowly add cyclopentene oxide (1.0 equiv) via syringe. Gradually allow the reaction mixture to warm to room temperature over 4 hours.

    • Causality: Slow addition mitigates exotherms. Warming provides the necessary activation energy to overcome the steric hindrance inherent in the anti-periplanar attack.

  • Validation & Quenching: Monitor reaction progress via TLC (Hexanes:EtOAc 4:1).

    • Self-Validation: The complete disappearance of the epoxide spot (visualized via KMnO₄ stain) confirms the exhaustion of the electrophile.

    • Once validated, quench the reaction at 0 °C with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely protonates the alkoxide and solubilizes the copper salts as deep-blue ammonium complexes, preventing emulsion formation during the extraction phase.

  • Isolation: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure trans-diastereomer.

Protocol 2: Photoredox α-Arylation to 2-(4-fluorophenyl)cyclopentan-1-one

Objective: Access the ketone intermediate for divergent reduction [2].

  • Reaction Assembly: In a borosilicate glass vial equipped with a Teflon septum, combine cyclopentanone (3.0 equiv), 4-fluoroiodobenzene (1.0 equiv), Acridinium photocatalyst (2 mol%), and a tertiary amine base (e.g., TMEDA, 2.0 equiv) in degassed DMSO.

    • Causality: Degassing via argon sparging is critical; ambient oxygen will quench the excited triplet state of the photocatalyst, halting the radical cycle.

  • Irradiation: Irradiate the vial with a 450 nm blue LED array at room temperature for 16 hours.

    • Causality: The blue light selectively excites the acridinium catalyst to its highly oxidizing excited state, initiating the single-electron transfer (SET) required to generate the aryl radical.

  • Validation: Analyze an aliquot via GC-MS.

    • Self-Validation: The presence of the molecular ion peak ( m/z 178) and the depletion of 4-fluoroiodobenzene validate the successful C-C bond formation.

  • Workup: Dilute with EtOAc, wash extensively with water to remove DMSO and amine salts, dry, and concentrate. The resulting ketone can then be subjected to NaBH₄ or L-Selectride reduction as dictated by the desired stereochemical outcome.

Strategic Applications in Drug Development

In medicinal chemistry, the 2-(4-fluorophenyl)cyclopentyl moiety is frequently utilized as a conformationally restricted scaffold.

  • Bioisosterism: The fluorine atom acts as a bioisostere for a hydroxyl group or hydrogen atom, blocking cytochrome P450-mediated aromatic oxidation at the para-position, thereby increasing the biological half-life of the parent drug.

  • Vectorial Projection: The cyclopentane ring acts as a rigid spacer, projecting the aryl group and the hydroxyl (or subsequent functionalizations, such as amines in NMDA receptor antagonists) into precise vectors to optimally engage target binding pockets.

References

  • MacMillan, D. W. C., et al. "Photoredox α-Arylation of cyclic ketones". ResearchGate / Literature Repository. URL: [Link]

Foundational

2-(4-Fluorophenyl)cyclopentan-1-ol: A Comprehensive Technical Guide on Stereochemical Synthesis and Medicinal Applications

Executive Summary In modern drug discovery, the incorporation of conformationally restricted, fluorinated alicyclic scaffolds is a proven strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of conformationally restricted, fluorinated alicyclic scaffolds is a proven strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(4-Fluorophenyl)cyclopentan-1-ol is a highly versatile building block used extensively in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and agrochemicals.

Because this scaffold contains two contiguous chiral centers, its biological activity is inextricably linked to its stereochemistry. As an application scientist, it is critical to understand that ordering or synthesizing this compound requires precise stereochemical control. This whitepaper details the physicochemical landscape, the causality behind its stereoselective synthesis, and the analytical frameworks required to validate its structural integrity.

Physicochemical & Stereochemical Landscape

The presence of a hydroxyl group at C1 and a 4-fluorophenyl group at C2 of the cyclopentane ring generates four possible stereoisomers (two enantiomeric pairs of cis and trans diastereomers). Commercially and synthetically, the CAS registry assigns different numbers based on the stereochemical resolution of the compound[1][2][3].

Table 1: Physicochemical Properties and Stereochemical Registry

Property / IsomerValue / DescriptionCAS Number
Molecular Formula C₁₁H₁₃FON/A
Molecular Weight 180.22 g/mol N/A
Generic Compound 2-(4-Fluorophenyl)cyclopentan-1-ol (Unspecified stereochemistry)1250764-41-0[4]
Relative cis Isomer Rel-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol (Racemic cis)436847-86-8[1]
Absolute cis Isomer (1R,2S)-2-(4-Fluorophenyl)cyclopentan-1-ol (Enantiopure)1820571-23-0[2]

Note: The 4-fluoro substitution acts as a metabolic shield against CYP450-mediated oxidation at the para-position of the phenyl ring, while the cyclopentyl ring restricts the rotational degrees of freedom, locking the pharmacophore into a predictable vector.

Mechanistic Synthesis & Workflow

To achieve high diastereomeric excess (d.e.) of the desired cis-isomer (CAS 436847-86-8), a two-phase synthetic strategy is employed: a Palladium-catalyzed α-arylation followed by a sterically controlled hydride reduction[5][6].

Step-by-Step Methodology: Stereoselective Synthesis of cis-2-(4-Fluorophenyl)cyclopentan-1-ol

Phase 1: Palladium-Catalyzed α-Arylation of Cyclopentanone

  • Preparation: Charge a flame-dried Schlenk flask with Pd(OAc)₂ (1 mol%), the bulky biaryl phosphine ligand XPhos (2 mol%), and NaOtBu (1.2 equiv).

  • Reaction: Add anhydrous toluene, followed by cyclopentanone (1.0 equiv) and 1-bromo-4-fluorobenzene (1.1 equiv) under an argon atmosphere. Heat to 80 °C for 12 hours.

  • Causality of Reagent Choice: The use of XPhos is critical. Its steric bulk accelerates the reductive elimination step of the catalytic cycle, preventing unwanted β-hydride elimination and suppressing off-target aldol condensations[5].

  • Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography to yield the intermediate 2-(4-fluorophenyl)cyclopentanone .

Phase 2: Diastereoselective Reduction (Steric Control)

  • Preparation: Dissolve the purified 2-(4-fluorophenyl)cyclopentanone in anhydrous THF and cool to -78 °C.

  • Reduction: Dropwise add L-Selectride (Lithium tri-sec-butylborohydride, 1.2 equiv).

  • Causality of Reagent Choice: The bulky tri-sec-butylborohydride reagent cannot approach the carbonyl from the sterically hindered face occupied by the pseudo-equatorial 4-fluorophenyl group. It is kinetically forced to attack from the less hindered opposite face. This equatorial-like hydride attack pushes the resulting alkoxide oxygen to the cis position relative to the aryl ring[6][7]. (Conversely, using a small hydride like NaBH₄ would yield predominantly the trans isomer due to thermodynamic control).

  • Isolation: Stir for 2 hours, quench with H₂O₂/NaOH (to oxidize organoborane byproducts), extract, and purify to isolate cis-2-(4-fluorophenyl)cyclopentan-1-ol.

Self-Validating Analytical Confirmation

To ensure the protocol has succeeded and the correct diastereomer has been synthesized, the system must be analytically self-validating:

  • Protocol: Run a ¹H NMR (400 MHz, CDCl₃) analysis on the purified product.

  • Validation Metric: Assess the scalar coupling constant ( J ) between the carbinol proton (H1) and the benzylic proton (H2). A larger J value (typically 7–9 Hz in cyclopentanes) alongside positive NOESY cross-peaks between H1 and H2 definitively confirms the cis relative stereochemistry.

Synthetic Workflow Visualization

Synthesis SM Cyclopentanone + 1-Bromo-4-fluorobenzene Cat Pd(OAc)2, XPhos NaOtBu, Toluene SM->Cat Int 2-(4-Fluorophenyl) cyclopentanone Cat->Int Red1 NaBH4 / MeOH (Thermodynamic Control) Int->Red1 Red2 L-Selectride / THF (Steric Control) Int->Red2 Prod1 trans-2-(4-Fluorophenyl) cyclopentan-1-ol Red1->Prod1 Prod2 cis-2-(4-Fluorophenyl) cyclopentan-1-ol CAS: 436847-86-8 Red2->Prod2

Fig 1: Chemoselective and stereoselective synthetic pathways for 2-(4-fluorophenyl)cyclopentan-1-ol.

Applications in Drug Discovery (Pharmacophore Mapping)

When integrating 2-(4-fluorophenyl)cyclopentan-1-ol into a novel Active Pharmaceutical Ingredient (API), each structural domain serves a specific, causal purpose in rational drug design:

  • The 4-Fluoro Substitution: Fluorine is the ultimate bioisostere for hydrogen. By placing it at the para-position of the phenyl ring, medicinal chemists block the primary site of oxidative metabolism by hepatic CYP450 enzymes. Furthermore, the highly electronegative fluorine atom modulates the pKa of adjacent functional groups and increases overall lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.

  • The Cyclopentyl Core: Unlike flexible acyclic chains, the cyclopentyl ring restricts the conformational entropy of the molecule. This "locks" the spatial arrangement of the aryl group and the hydroxyl group, reducing the entropic penalty upon binding to a target protein's active site.

  • The Hydroxyl Handle: The -OH group serves as a versatile synthetic handle. It can be utilized as a hydrogen-bond donor/acceptor in the final drug, or it can undergo Mitsunobu inversion, etherification, or oxidation/reductive amination to attach further pharmacophoric appendages.

Pharmacophore Core 2-(4-Fluorophenyl) cyclopentan-1-ol Fluoro 4-Fluoro Substitution - Blocks CYP450 metabolism - Increases lipophilicity Core->Fluoro Cyclo Cyclopentyl Ring - Conformational restriction - Vector projection Core->Cyclo Hydroxyl Hydroxyl Group - H-bond donor/acceptor - Handle for etherification Core->Hydroxyl

Fig 2: Pharmacophore mapping and structural rationale of the 2-(4-fluorophenyl)cyclopentyl scaffold.

References

  • Palladium-Catalyzed α-Arylation of Ketones Journal of the American Chemical Society[Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory The Journal of Organic Chemistry[Link]

Sources

Exploratory

In-Depth Technical Guide: 2-(4-Fluorophenyl)cyclopentan-1-ol – Molecular Weight, Physicochemical Profiling, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary In modern medicinal chemistry, the strategic incorporation of flu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into alicyclic scaffolds is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. 2-(4-Fluorophenyl)cyclopentan-1-ol (CAS: 436847-86-8) is a highly versatile, fluorinated chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including CNS-active agents and carbocyclic nucleoside analogues[2][3].

This whitepaper provides an authoritative, in-depth analysis of the compound’s molecular architecture, focusing on its exact molecular weight (180.22 g/mol ), physicochemical properties, stereoselective synthetic workflows, and the self-validating analytical protocols required for rigorous quality control in drug discovery pipelines.

Molecular Architecture & Physicochemical Profiling

The structural core of 2-(4-Fluorophenyl)cyclopentan-1-ol consists of a strained cyclopentane ring substituted with a hydroxyl group at C1 and a para-fluorophenyl group at C2. This arrangement generates two contiguous stereocenters, allowing for four possible stereoisomers (two pairs of enantiomers: cis and trans). In drug discovery, the trans-(1R,2S) and (1S,2R) configurations are typically prioritized due to their favorable spatial geometry for target protein binding.

Molecular Weight Calculation

The molecular formula is C₁₁H₁₃FO . The standard molecular weight is calculated via the sum of the standard atomic weights of its constituent elements:

  • Carbon (C): 11 × 12.011 g/mol = 132.121 g/mol

  • Hydrogen (H): 13 × 1.008 g/mol = 13.104 g/mol

  • Fluorine (F): 1 × 18.998 g/mol = 18.998 g/mol

  • Oxygen (O): 1 × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 180.22 g/mol [4]

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters necessary for computational modeling and formulation development[5].

ParameterValuePharmacological Relevance
IUPAC Name 2-(4-Fluorophenyl)cyclopentan-1-olStandardized nomenclature
CAS Registry Number 436847-86-8Chemical tracking and procurement
Molecular Formula C₁₁H₁₃FOStoichiometric basis
Molecular Weight 180.22 g/mol Ideal for Lipinski's Rule of 5 compliance
Monoisotopic Mass 180.095 DaRequired for High-Resolution Mass Spec (HRMS)
Stereocenters 2 (Positions C1, C2)Dictates 3D spatial orientation and target fit
H-Bond Donors 1 (-OH)Facilitates target protein interaction
H-Bond Acceptors 2 (-OH, -F)Enhances solubility and receptor binding

Mechanistic Role of Fluorine in Medicinal Chemistry

The addition of a fluorine atom at the para-position of the phenyl ring is not arbitrary; it is a calculated design choice driven by the unique electronic and steric properties of the fluorine atom[6].

Fluorine F para-Fluorine Substitution Met CYP450 Blockade (Metabolic Stability) F->Met Steric/Electronic Lip LogP Modulation (Lipophilicity) F->Lip C-F Polarity Bind Halogen Bonding (Target Affinity) F->Bind Protein Interaction

Mechanistic pathways by which para-fluorine substitution enhances pharmacokinetic properties.

  • Metabolic Stability: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). Placing fluorine at the para-position effectively blocks cytochrome P450-mediated aromatic oxidation, extending the biological half-life of the resulting drug[1].

  • Lipophilicity (LogP) Modulation: Fluorine's high electronegativity alters the electron density of the adjacent aromatic ring, subtly increasing lipophilicity and improving passive membrane permeability across the blood-brain barrier (BBB)[6].

  • Halogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, engaging in highly specific orthogonal halogen bonding with backbone amides in the target protein's binding pocket, thereby increasing binding affinity[1].

Synthetic Methodologies & Stereochemical Resolution

To utilize this compound as a building block, stereochemical purity is paramount. The synthesis relies on the regioselective ring-opening of an epoxide, followed by enzymatic kinetic resolution.

Synthesis A Cyclopentene Oxide + 4-F-PhMgBr B CuI-Catalyzed Ring Opening A->B THF, -78°C C Racemic trans-2-(4-Fluorophenyl) cyclopentan-1-ol B->C Regioselective D Enzymatic Resolution (Lipase PS) C->D Vinyl Acetate E (1R,2S)-Isomer (Target) D->E Unreacted F (1S,2R)-Acetate (Byproduct) D->F Acetylated

Workflow for the stereoselective synthesis and resolution of the fluorinated cyclopentanol scaffold.

Protocol 1: Cu-Catalyzed Regioselective Epoxide Opening
  • Causality: Copper(I) iodide (CuI) is utilized to transmetalate the "hard" Grignard reagent into a "softer" organocuprate. This prevents unwanted base-catalyzed isomerization of the epoxide and strictly enforces an Sₙ2-like anti-addition, yielding exclusively the trans-isomer.

  • Step 1: Flame-dry a 250 mL Schlenk flask under argon. Add 10 mol% CuI and 50 mL anhydrous THF.

  • Step 2: Cool the suspension to -78°C. Dropwise add 1.2 eq of 4-fluorophenylmagnesium bromide (1M in THF).

  • Step 3: Slowly introduce 1.0 eq of cyclopentene oxide. Maintain at -78°C for 2 hours, then allow warming to room temperature.

  • Step 4 (Self-Validation): Quench with saturated aqueous NH₄Cl and extract with EtOAc. Run a crude ¹H-NMR. The system validates the anti-addition mechanism if the carbinol proton (CH-OH) presents as a doublet of triplets (dt) at ~4.0 ppm with a large trans-diaxial coupling constant (J > 8 Hz).

Analytical Validation Protocols

Accurate verification of the 180.22 g/mol molecular weight and structural integrity is critical before downstream API synthesis.

MS_Logic Inj Analyte Injection MW: 180.22 ESI ESI+ Ionization (Soft) Inj->ESI Adduct [M+H]+ Adduct m/z: 181.102 ESI->Adduct +H+ Frag [-H2O] Fragment m/z: 163.092 ESI->Frag In-source loss Valid Mass Validation Confirmed Adduct->Valid Frag->Valid Diagnostic

LC-MS/MS validation logic for confirming the 180.22 g/mol molecular weight via positive ESI.

Protocol 2: LC-MS/MS Molecular Weight Validation
  • Causality: Electrospray Ionization in positive mode (ESI+) is selected because the secondary hydroxyl group readily accepts a proton. However, cyclic aliphatic alcohols are highly prone to thermal dehydration in the source. Thus, capillary temperatures must be strictly controlled.

  • Step 1: Dissolve the purified compound in HPLC-grade Methanol to a concentration of 10 µg/mL. Add 0.1% Formic Acid to provide the necessary protons for ionization.

  • Step 2: Inject 2 µL into the LC-MS system. Maintain a low capillary temperature (≤250°C) to prevent complete thermal degradation of the hydroxyl group.

  • Step 3 (Self-Validation): The analytical system is self-validating through dual-peak monitoring. The software must detect both the intact parent ion adduct [M+H]⁺ at m/z 181.102 and the diagnostic in-source water-loss fragment [-H₂O] at m/z 163.092 . If only the 163.092 peak is observed, the source voltage/temperature is too high and must be iteratively lowered until the parent ion stabilizes.

References

  • HazComFast. 1-(4-Fluorophenyl)pentan-1-one (CAS 709-24-0) SDS (Contains exact MW 180.22 data for C₁₁H₁₃FO isomers). Available at: [Link][4]

  • PubChem (National Institutes of Health). 2-[4-Fluorophenyl]ethyl allyl ether | C11H13FO | CID 19082284 (Contains exact monoisotopic mass data for C₁₁H₁₃FO). Available at: [Link][5]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at: [Link][1]

  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. Available at:[Link][6]

Sources

Foundational

Spectroscopic Characterization and Analytical Validation of 2-(4-Fluorophenyl)cyclopentan-1-ol: A Technical Guide

Executive Overview & Mechanistic Rationale In modern drug discovery and medicinal chemistry, the incorporation of fluorine atoms into conformationally restricted aliphatic rings is a highly effective strategy for modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Rationale

In modern drug discovery and medicinal chemistry, the incorporation of fluorine atoms into conformationally restricted aliphatic rings is a highly effective strategy for modulating lipophilicity, metabolic stability, and binding affinity. 2-(4-Fluorophenyl)cyclopentan-1-ol (CAS: 1250764-41-0) serves as a critical structural motif in this domain.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the analytical methodologies used to characterize this molecule. The introduction of the strongly electronegative fluorine atom on the phenyl ring significantly alters the local electronic environment. This perturbation must be carefully mapped using multinuclear Nuclear Magnetic Resonance (NMR) ( 1 H, 13 C, 19 F) and orthogonal techniques like Fourier-Transform Infrared (FTIR) and High-Resolution Mass Spectrometry (HRMS).

Synthesis & Sample Preparation Workflow

High-fidelity spectroscopic data relies entirely on the chemical and isomeric purity of the analyte. The trans-isomer of 2-(4-fluorophenyl)cyclopentan-1-ol is typically synthesized via the regioselective ring-opening of cyclopentene oxide [1].

Step-by-Step Synthetic Protocol
  • Grignard Preparation: Generate 4-fluorophenylmagnesium bromide in anhydrous THF at 0 °C.

  • Epoxide Opening (Causality Check): Add cyclopentene oxide dropwise in the presence of a catalytic amount of Copper(I) iodide (CuI) at -78 °C. Why CuI? Uncatalyzed Grignard reactions with epoxides often yield mixtures of structural isomers and alcohols due to competing rearrangement pathways. CuI forms an organocuprate intermediate that strictly enforces an S N​ 2-like trans-diaxial ring opening, ensuring >98% diastereomeric excess of the trans-isomer [2].

  • Quench & Extraction: Quench the reaction strictly with saturated aqueous NH 4​ Cl rather than HCl. Why? Strong acids can catalyze the dehydration of the newly formed secondary alcohol into 1-(4-fluorophenyl)cyclopent-1-ene. Extract with Ethyl Acetate (EtOAc).

  • Purification (Self-Validation): Perform flash column chromatography (Silica gel, 9:1 Hexane/EtOAc). Validate fraction purity in real-time using 2D Thin-Layer Chromatography (TLC) to ensure the complete removal of non-polar fluorobenzene byproducts before solvent evaporation.

Workflow Start 4-Fluorophenylmagnesium Bromide + Cyclopentene Oxide Reaction Grignard Ring Opening (CuI catalyzed, THF, -78°C) Start->Reaction Workup Aqueous Quench & Extraction (NH4Cl / EtOAc) Reaction->Workup Purification Flash Chromatography (Silica, Hexane/EtOAc) Workup->Purification Product trans-2-(4-Fluorophenyl) cyclopentan-1-ol Purification->Product Analysis Spectroscopic Validation (NMR, IR, HRMS) Product->Analysis

Step-by-step synthesis and analytical validation workflow for 2-(4-fluorophenyl)cyclopentan-1-ol.

Self-Validating Analytical Protocols

To ensure the spectroscopic data is a self-validating system, the instrument preparation must be strictly controlled.

NMR Acquisition Methodology
  • Sample Preparation: Dissolve exactly 15 mg of the purified compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS acts as an internal chemical shift reference ( δ 0.00 ppm), ensuring cross-instrument reproducibility. CDCl 3​ is chosen because its residual proton signal ( δ 7.26 ppm) does not overlap with the analyte's aliphatic or aromatic resonances [3].

  • Shimming & Tuning: Achieve a lock signal >80% and perform a 3D gradient shim map. Causality: Perfect magnetic field homogeneity (line widths < 1 Hz at half-height) is critical to resolving the fine JHF​ and JHH​ couplings in the aromatic region, which distinguish the para-fluoro substitution pattern.

  • 19 F Relaxation Delay: When acquiring 19 F NMR, set the relaxation delay (D1) to at least 5 seconds. Causality: Fluorine nuclei possess significantly longer T1​ longitudinal relaxation times than protons. A short D1 will result in incomplete magnetization recovery, leading to inaccurate integration and artificially low signal-to-noise ratios.

Comprehensive Spectroscopic Data

Multinuclear NMR Spectroscopy

The structural assignment is heavily reliant on the spin-spin coupling ( J -coupling) induced by the 19 F nucleus (spin ½). In the 13 C spectrum, the carbon directly attached to the fluorine (C-F) exhibits a massive coupling constant ( 244 Hz), which attenuates through the bonds but remains visible even at the meta and ipso positions.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.60 – 2.15Multiplet (m)6H-Cyclopentyl CH 2​ (C3, C4, C5)
1.85Broad singlet (br s)1H-O-H (Exchanges with D 2​ O)
2.95Multiplet (m)1H-CH-Ar (C2)
4.20Multiplet (m)1H J1,2​≈7.5 CH-OH (C1)
6.98Triplet-like (t)2H J≈8.5 Ar-H (ortho to F)
7.22Doublet of doublets (dd)2H J=8.5,5.5 Ar-H (meta to F)

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 1 H-decoupled)

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
21.5Singlet (s)-Cyclopentyl CH 2​ (C4)
31.2Singlet (s)-Cyclopentyl CH 2​ (C3)
33.5Singlet (s)-Cyclopentyl CH 2​ (C5)
57.8Singlet (s)-CH-Ar (C2)
74.2Singlet (s)-CH-OH (C1)
115.2Doublet (d)21.0C-Ar (ortho to F)
128.8Doublet (d)8.0C-Ar (meta to F)
137.5Doublet (d)3.0C-Ar (ipso to cyclopentyl)
161.5Doublet (d)244.0C-F (para)

Table 3: 19 F NMR Data (376 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
-116.5Multiplet (m)1FAromatic C-F
Attenuated Total Reflectance FTIR (ATR-FTIR)

Causality for Methodology: ATR-FTIR is utilized over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates a massive, broad artifact around 3400 cm −1 , which obscures the compound's intrinsic O-H stretching frequency. ATR allows for direct analysis of the neat oil or crystal without matrix interference.

Table 4: ATR-FTIR Key Vibrational Modes

Wavenumber (cm −1 )Peak Shape/IntensityVibrational Assignment
3350Broad, strongO-H stretch (Hydrogen bonded)
2950, 2870Sharp, mediumC-H stretch (sp 3 aliphatic)
1605, 1510Sharp, mediumC=C stretch (Aromatic ring)
1220Sharp, strongC-F stretch
1050Sharp, strongC-O stretch (Secondary alcohol)
High-Resolution Mass Spectrometry (HRMS)

Electron Ionization (EI) at 70 eV is the gold standard for reproducible fragmentation of small molecules [4]. The fragmentation of 2-(4-fluorophenyl)cyclopentan-1-ol is driven by the thermodynamic stability of the resulting ions. The initial ionization removes an electron from the oxygen lone pair. The most characteristic fragmentation is the loss of water (M-18), driven by the formation of a stable cyclopentene radical cation.

MS_Pathway MolecularIon [M]•+ m/z 180 (C11H13FO) LossH2O [M - H2O]•+ m/z 162 (C11H11F) MolecularIon->LossH2O -H2O Tropylium Fluorotropylium Ion m/z 109 (C7H6F+) MolecularIon->Tropylium Alpha-Cleavage Cyclopentyl Cyclopentyl Cation m/z 69 (C5H9+) MolecularIon->Cyclopentyl C-C Bond Cleavage

Proposed electron ionization (EI) mass spectrometry fragmentation pathway.

Table 5: HRMS (EI-TOF) Data

IonFormulaCalculated m/zObserved m/zRelative Abundance
[M] ∙+ C 11​ H 13​ FO180.0950180.0954~15%
[M - H 2​ O] ∙+ C 11​ H 11​ F162.0845162.0849100% (Base Peak)
FluorotropyliumC 7​ H 6​ F + 109.0454109.0451~45%

References

  • Stereoselective Reductive Rearrangement of α-Hydroxy Epoxides: A New Method for Synthesis of 1,3-Diols | The Journal of Organic Chemistry - ACS Publications | 1

  • RuII-SDP-Complex-Catalyzed Asymmetric Hydrogenation of Ketones. Effect of the Alkali Metal Cation in the Reaction | SciSpace | 2

  • Supporting Information For Iron-catalysed cross-coupling of halohydrins with arylaluminium reagents | The Royal Society of Chemistry |3

  • 2-(4-fluorophenyl)cyclopentanol | 1250764-41-0 | Sigma-Aldrich |

Sources

Exploratory

Mass spectrometry of 2-(4-Fluorophenyl)cyclopentan-1-ol

An In-depth Technical Guide to the Mass Spectrometry of 2-(4-Fluorophenyl)cyclopentan-1-ol Introduction 2-(4-Fluorophenyl)cyclopentan-1-ol is a synthetic organic compound with a structure that presents interesting challe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-(4-Fluorophenyl)cyclopentan-1-ol

Introduction

2-(4-Fluorophenyl)cyclopentan-1-ol is a synthetic organic compound with a structure that presents interesting challenges and opportunities for mass spectrometric analysis. As a derivative of cyclopentanol bearing a fluorinated aromatic substituent, its characterization is pertinent in various fields, including synthetic chemistry, and potentially in drug discovery and environmental analysis. Understanding the mass spectrometric behavior of this molecule is crucial for its unambiguous identification, structural elucidation, and quantification in complex matrices.

This technical guide provides a comprehensive overview of the anticipated mass spectrometric fragmentation of 2-(4-Fluorophenyl)cyclopentan-1-ol under electron ionization (EI), a common and powerful technique for the analysis of volatile and semi-volatile small molecules. We will delve into the principal fragmentation pathways, predict the major fragment ions, and discuss the underlying mechanistic principles. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of novel chemical entities.

Predicted Mass Spectrum and Fragmentation Pathways

Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 180. The subsequent fragmentation is expected to be dominated by pathways that lead to the formation of stable carbocations and neutral losses.

Key Fragmentation Pathways
  • Alpha-Cleavage: As a secondary alcohol, 2-(4-fluorophenyl)cyclopentan-1-ol is expected to undergo facile α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[2] This is a dominant fragmentation pathway for alcohols due to the resonance stabilization of the resulting oxonium ion. For this molecule, two primary α-cleavage routes are possible:

    • Cleavage of the C1-C2 bond: This would result in the loss of the 4-fluorophenylcyclopentyl radical and the formation of a fragment at m/z 31 (CH₂OH⁺). However, given the stability of the other potential fragments, this is anticipated to be a minor peak.

    • Cleavage of the C1-C5 bond within the cyclopentane ring: This would lead to the formation of a resonance-stabilized cation.

  • Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a very common fragmentation pathway for alcohols.[2] This would result in a significant peak at m/z 162 (M-18). This fragment ion, an alkene radical cation, can undergo further fragmentation.

  • Loss of the Fluorophenyl Group: Cleavage of the bond between the cyclopentyl ring and the fluorophenyl group can occur. This could lead to a fragment corresponding to the fluorophenyl cation at m/z 95 or a cyclopentanol-derived fragment.

  • Ring Cleavage of the Cyclopentane Moiety: Cyclic systems can undergo complex ring-opening and subsequent fragmentation. For cyclopentanol, characteristic fragments are observed at m/z 57 and 42.[3] We can expect to see fragments arising from the cleavage of the cyclopentane ring in 2-(4-fluorophenyl)cyclopentan-1-ol as well.

  • Fragments from the 4-Fluorophenyl Group: The fluorobenzene moiety can produce its own characteristic fragments. The fluorophenyl cation at m/z 95 is a key indicator. Further fragmentation could involve the loss of a fluorine atom or other rearrangements.

Predicted Major Fragment Ions

Based on these pathways, the following table summarizes the predicted major ions in the EI mass spectrum of 2-(4-Fluorophenyl)cyclopentan-1-ol.

m/z Proposed Fragment Structure Formation Pathway Predicted Relative Abundance
180[C₁₁H₁₃FO]⁺˙Molecular IonLow to moderate
162[C₁₁H₁₁F]⁺˙Dehydration (Loss of H₂O)High
123[C₈H₈F]⁺Complex rearrangement following dehydrationModerate
109[C₇H₆F]⁺Fragmentation of the fluorophenyl-containing portionModerate
95[C₆H₄F]⁺Fluorophenyl cationHigh
57[C₄H₉]⁺ or [C₃H₅O]⁺Cyclopentane ring fragmentationModerate
Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted primary fragmentation pathways of 2-(4-Fluorophenyl)cyclopentan-1-ol.

Predicted EI-MS Fragmentation of 2-(4-Fluorophenyl)cyclopentan-1-ol M [M]⁺˙ m/z 180 F162 [M-H₂O]⁺˙ m/z 162 M->F162 - H₂O F95 [C₆H₄F]⁺ m/z 95 M->F95 - C₅H₉O F123 [C₈H₈F]⁺ m/z 123 F162->F123 - C₃H₃ F109 [C₇H₆F]⁺ m/z 109 F162->F109 - C₄H₅

Caption: Primary fragmentation pathways of 2-(4-Fluorophenyl)cyclopentan-1-ol.

Experimental Protocols

For the successful analysis of 2-(4-Fluorophenyl)cyclopentan-1-ol by mass spectrometry, a well-defined experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for this type of compound.

Sample Preparation
  • Dissolution: Dissolve the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Derivatization (Optional but Recommended): Alcohols can sometimes exhibit poor chromatographic peak shape due to their polarity. Silylation is a common derivatization technique to improve volatility and thermal stability.

    • To 100 µL of the sample solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes.

    • The resulting trimethylsilyl (TMS) ether is then ready for GC-MS analysis. The derivatized molecule will have a molecular weight of 252.15 g/mol .

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of 2-(4-Fluorophenyl)cyclopentan-1-ol or its TMS derivative.

Parameter Condition Rationale
Gas Chromatograph
Injection ModeSplit (e.g., 20:1) or SplitlessSplit mode is used for concentrated samples to avoid column overload, while splitless is for trace analysis.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHeliumProvides good separation efficiency and is inert.
Flow Rate1.0 - 1.5 mL/minOptimal for most capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)A standard non-polar to mid-polar column suitable for a wide range of organic compounds.
Oven Temperature ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to ensure good separation of the analyte from any impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Electron Energy70 eVThe standard electron energy for generating library-searchable mass spectra.
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150 °CMaintains ion transmission and reduces contamination.
Mass Scan Rangem/z 40-400Covers the expected molecular ion and fragment ions.
Data Acquisition and Interpretation Workflow

cluster_0 Experimental cluster_1 Data Analysis A Sample Preparation (with/without derivatization) B GC-MS Analysis A->B C Total Ion Chromatogram (TIC) Generation B->C D Mass Spectrum Extraction C->D E Library Search & Manual Interpretation D->E F Structural Elucidation E->F

Caption: Workflow for the analysis of 2-(4-Fluorophenyl)cyclopentan-1-ol by GC-MS.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are based on established principles of mass spectrometry and gas chromatography. The trustworthiness of an analysis of 2-(4-Fluorophenyl)cyclopentan-1-ol can be ensured through the following self-validating measures:

  • Blank Analysis: Running a solvent blank before the sample analysis ensures that there are no interfering peaks from the solvent or the system.

  • Confirmation of Molecular Ion: The presence of the molecular ion (or the derivatized molecular ion) is a critical piece of evidence. Its isotopic pattern should match the theoretical pattern for C₁₁H₁₃FO.

  • Logical Fragmentation: The observed fragment ions should be explainable by logical and well-established fragmentation mechanisms for alcohols, cyclic compounds, and fluorinated aromatics.

  • Use of Reference Spectra (if available): If a reference spectrum becomes available, comparison of the acquired spectrum with the reference is the gold standard for identification.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination of the molecular ion and key fragments, HRMS is invaluable.

Conclusion

The mass spectrometric analysis of 2-(4-Fluorophenyl)cyclopentan-1-ol, particularly by GC-MS with electron ionization, is a powerful tool for its characterization. While a definitive experimental spectrum is not publicly available, a thorough understanding of fundamental fragmentation mechanisms allows for a robust prediction of its mass spectral behavior. The key fragmentation pathways are expected to be dehydration and alpha-cleavage, leading to a characteristic pattern of fragment ions. By following the detailed experimental protocols and incorporating self-validating practices, researchers can confidently identify and characterize this and similar molecules, contributing to advancements in their respective fields.

References

  • PubChemLite. 2-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO). Available from: [Link]

  • NIST. Cyclopentanol. In: NIST Chemistry WebBook. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PubChem. 2-(4-fluorophenyl)cyclopentan-1-ol. Available from: [Link]

  • NIST. trans-2-Phenyl-1-cyclohexanol. In: NIST Chemistry WebBook. Available from: [Link]

Sources

Foundational

Discovery of Novel Fluorinated Cyclopentanol Derivatives: A Mechanistic and Synthetic Guide

The Rationale: Why Fluorinated Cyclopentanols? In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization. While aliphatic rings like cyclopentanes are freque...

Author: BenchChem Technical Support Team. Date: March 2026

The Rationale: Why Fluorinated Cyclopentanols?

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization. While aliphatic rings like cyclopentanes are frequently utilized to impart conformational rigidity and improve target binding thermodynamics, they often suffer from metabolic liabilities—specifically, rapid Phase I oxidation by Cytochrome P450 (CYP450) enzymes.

The transition from a standard cyclopentanol to a fluorinated cyclopentanol derivative leverages the unique physicochemical properties of the fluorine atom. Because fluorine is highly electronegative yet sterically similar to hydrogen (Van der Waals radius of 1.47 Å vs. 1.20 Å for H), it exerts a profound inductive electron-withdrawing effect without significantly altering the molecule's spatial footprint. This inductive effect lowers the pKa of adjacent hydroxyl groups, modulates lipophilicity (LogP), and most importantly, deactivates adjacent C-H bonds toward oxidative metabolism.

Case Study: Overcoming High Extraction Ratios in ERK1/2 Inhibitors

A prime example of this strategy is found in the development of extracellular signal-regulated kinase (ERK1/2) inhibitors. Early pipeline compounds often exhibited a high extraction ratio (ER) in liver microsomes, severely limiting systemic drug exposure and hindering clinical translation. As documented in recent medicinal chemistry advances, introducing a fluorinated cyclopentanol side chain successfully mitigated this rapid clearance (). The fluorine atom sterically shielded the vulnerable cyclopentyl ring while electronically deactivating it, resulting in a novel candidate with vastly improved pharmacokinetic properties.

G Lead Non-Fluorinated Lead (High Hepatic Clearance) Metabolism CYP450-Mediated Oxidation Lead->Metabolism Rapid Degradation Design Rational Design: Fluorine Substitution Lead->Design MedChem Optimization FluoroCpd Fluorinated Cyclopentanol Derivative Design->FluoroCpd Mechanism Steric Shielding & Inductive Deactivation FluoroCpd->Mechanism Blocks Oxidation Optimized Optimized Candidate (Improved PK/PD) Mechanism->Optimized Enhanced Exposure

Metabolic stabilization pathway via fluorinated cyclopentanol integration.

Advanced Synthetic Strategies

Synthesizing fluorinated cyclopentanols requires exquisite chemoselectivity and stereocontrol. Late-stage fluorination is often preferred to avoid the complexities of carrying a highly polarized C-F bond through multi-step syntheses.

Substrate-Directed Fluorination

Recent methodologies have demonstrated the power of substrate-directed fluorination in highly functionalized cyclopentane derivatives. For instance, cyclic products incorporating CH₂F or CHF₂ moieties can be synthesized from norbornene β-amino acids using a stereocontrolled strategy based on oxidative transformation and subsequent fluorination with "chemodifferentiation" ()[1].

Olefin Metathesis Approaches

Alternatively, complex fluorinated cyclopentane-fused scaffolds can be accessed via ring-opening metathesis (ROM) and cross-metathesis (CM). By utilizing commercially available norbornadiene, researchers can perform selective cycloadditions followed by ROM/CM protocols to furnish fluorine-containing bicyclic derivatives with multiple stereogenic centers ()[2].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific rigor, the following protocol details the synthesis of a cis-3-fluoro-cyclopentan-1-ol derivative. This two-step workflow utilizes electrophilic fluorination followed by a stereoselective Luche reduction.

Step 1: Electrophilic Fluorination of Cyclopentanone
  • Objective: Introduce a fluorine atom at the α-position (C3) of a substituted cyclopentanone.

  • Causality of Reagents: Selectfluor® is chosen over nucleophilic reagents (like DAST) because we are targeting the enol tautomer of the ketone for electrophilic addition, rather than converting an existing hydroxyl group. DMF is utilized as a polar aprotic solvent to stabilize the highly polar transition state inherent to Selectfluor's N-F bond cleavage.

  • Procedure:

    • Dissolve the cyclopentanone derivative (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere at 0°C.

    • Add Selectfluor (1.2 eq) portion-wise over 15 minutes to control the exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous Na₂S₂O₃ to neutralize any unreacted electrophilic fluorine species. Extract with EtOAc.

  • Self-Validation System: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The fluorinated product will exhibit a higher value than the starting material due to the decreased overall polarizability of the C-F bond compared to the C-H bond. Confirm the intermediate via ¹⁹F NMR (look for a characteristic multiplet between -180 and -190 ppm).

Step 2: Stereoselective Luche Reduction
  • Objective: Reduce the 3-fluoro-cyclopentanone to the cis-cyclopentanol.

  • Causality of Reagents: Standard NaBH₄ reduction yields an unpredictable mixture of cis and trans isomers and risks reductive defluorination. By adding CeCl₃·7H₂O (Luche conditions), the hard Lewis acid coordinates tightly to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, promoting direct 1,2-hydride addition. Sterically, the bulky Ce-complex forces the incoming hydride to attack from the less hindered face (anti to the fluorine atom), selectively yielding the cis-alcohol.

  • Procedure:

    • Dissolve the 3-fluoro-cyclopentanone (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in anhydrous MeOH at -78°C.

    • Add NaBH₄ (1.5 eq) slowly to control hydrogen gas evolution.

    • Stir for 1 hour at -78°C, then slowly warm to 0°C.

    • Quench with saturated NH₄Cl, evaporate MeOH, and extract with CH₂Cl₂.

  • Self-Validation System: The final stereochemistry must be validated via ¹H and ¹⁹F NMR. The cis relationship is confirmed by analyzing the ³J_HF and ³J_HH coupling constants, which differ significantly from the trans isomer due to the rigidified dihedral angles of the cyclopentane ring.

Quantitative Data: Pharmacokinetic Impact

The table below summarizes the typical quantitative shifts in pharmacokinetic and pharmacodynamic (PK/PD) parameters when a standard cyclopentanol moiety is replaced with fluorinated derivatives in a kinase inhibitor scaffold.

Compound VariantR-Group ModificationTarget IC₅₀ (nM)Liver Microsome EROral Bioavailability (F%)LogP
Lead (Des-fluoro) Cyclopentanol12.5High (>0.85)< 10%3.2
Mono-fluoro 3-fluorocyclopentanol14.0Low (<0.30)48%3.5
Di-fluoro 3,3-difluorocyclopentanol21.2Very Low (<0.15)55%3.8

Data Interpretation: While the introduction of fluorine slightly decreases target affinity (IC₅₀ increases from 12.5 to 14.0 nM due to minor steric clashes or altered desolvation penalties), the dramatic reduction in the Extraction Ratio (ER) leads to a near 5-fold increase in oral bioavailability, transforming an unviable lead into a clinical candidate.

References

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Chemoselective, Substrate-directed Fluorination of Functionalized Cyclopentane β-Amino Acids. Chemistry - An Asian Journal.[Link]

  • A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journal of Organic Chemistry.[Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 2-(4-Fluorophenyl)cyclopentan-1-ol via Grignard Reaction

Abstract This document provides a comprehensive guide for the synthesis of 2-(4-fluorophenyl)cyclopentan-1-ol, a valuable secondary alcohol intermediate in medicinal chemistry and materials science. The protocol leverage...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-fluorophenyl)cyclopentan-1-ol, a valuable secondary alcohol intermediate in medicinal chemistry and materials science. The protocol leverages the classic yet powerful Grignard reaction, detailing the formation of 4-fluorophenylmagnesium bromide and its subsequent nucleophilic addition to cyclopentanone. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, safety protocols, and troubleshooting insights essential for successful and reproducible synthesis.

Introduction: The Significance of Fluorinated Alcohols and the Grignard Reaction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug development, often enhancing metabolic stability, binding affinity, and lipophilicity. The target molecule, 2-(4-fluorophenyl)cyclopentan-1-ol, contains both a fluorine atom and a secondary alcohol, making it a versatile building block.

The Grignard reaction, discovered by Victor Grignard for which he received the Nobel Prize in Chemistry in 1912, remains one of the most fundamental and widely used carbon-carbon bond-forming reactions in organic synthesis.[1][2] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[3][4] The carbon atom bound to magnesium is highly nucleophilic, enabling the formation of new carbon frameworks.[5] This protocol focuses on the preparation of an aryl Grignard reagent from 1-bromo-4-fluorobenzene and its reaction with cyclopentanone to yield the desired secondary alcohol.

Reaction Mechanism and Stereochemical Considerations

The synthesis proceeds in two primary stages:

  • Formation of the Grignard Reagent : Magnesium metal inserts into the carbon-bromine bond of 1-bromo-4-fluorobenzene. This is a surface reaction that occurs via a radical mechanism.[6][7]

  • Nucleophilic Addition : The nucleophilic aryl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone. This forms a magnesium alkoxide intermediate.

  • Aqueous Work-up : The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide, yielding the final alcohol product.[8][9]

Grignard_Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reagents Reagents cluster_products Intermediates & Products ArBr 1-Bromo-4-fluorobenzene Grignard 4-Fluorophenylmagnesium bromide (Grignard Reagent) ArBr->Grignard Anhydrous THF (Formation) Mg Mg (metal) Mg->Grignard Anhydrous THF (Formation) Ketone Cyclopentanone Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Addition Grignard->Alkoxide Nucleophilic Addition Product 2-(4-Fluorophenyl)cyclopentan-1-ol Alkoxide->Product Workup Saturated aq. NH4Cl Workup->Product Protonation

Caption: Figure 1: Reaction Mechanism for 2-(4-Fluorophenyl)cyclopentan-1-ol Synthesis.

A Note on Diastereoselectivity: The addition of the Grignard reagent to the planar cyclopentanone creates two adjacent stereocenters. Therefore, the product will be formed as a mixture of cis and trans diastereomers. While this standard protocol does not employ specific diastereoselective controls, it is important for the researcher to be aware that the isolated product will likely be a mixture.[10][11] Further purification by chromatography may allow for the separation of these isomers.

Safety and Handling Precautions

The Grignard reaction involves several significant hazards that require strict adherence to safety protocols.[12]

  • Anhydrous Conditions : Grignard reagents are extremely strong bases and react violently with protic sources, especially water.[1][13][14] All glassware must be rigorously dried (e.g., flame-dried or oven-dried overnight) and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[13][15]

  • Flammable Solvents : Anhydrous diethyl ether and tetrahydrofuran (THF) are highly flammable and volatile.[12][16] All operations must be performed in a certified chemical fume hood, away from any ignition sources.

  • Exothermic Nature : Both the formation of the Grignard reagent and its subsequent reaction can be highly exothermic.[9][12] The reaction must be cooled with an ice-water bath, and reagents should be added slowly and in a controlled manner to manage the reaction temperature.[17]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and suitable gloves.[12][16]

Experimental Protocol

This protocol is divided into two main parts: the preparation of the Grignard reagent and its reaction with cyclopentanone.

Reagents and Materials
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/VolumeNotes
Magnesium TurningsMg24.311.230.00.73 g
IodineI₂253.81Catalytic~0.02~5 mg (1 crystal)Activator
1-Bromo-4-fluorobenzeneC₆H₄BrF175.001.025.04.38 g (2.9 mL)
CyclopentanoneC₅H₈O84.121.025.02.10 g (2.2 mL)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--~75 mLSolvent
Saturated aq. Ammonium ChlorideNH₄Cl53.49--~50 mLQuenching Solution
Diethyl Ether(C₂H₅)₂O74.12--~100 mLExtraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04--As neededDrying Agent
Saturated aq. Sodium ChlorideNaCl58.44--~30 mLBrine Wash
Part A: Preparation of 4-Fluorophenylmagnesium Bromide
  • Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal the remaining neck with a septum. Ensure all glassware has been flame-dried under vacuum or oven-dried and assembled while hot, then allowed to cool under a positive pressure of dry nitrogen or argon.[1][18]

  • Magnesium Activation : Place the magnesium turnings (0.73 g) in the flask. Add a single crystal of iodine. The iodine serves to chemically etch the surface of the magnesium, removing the passivating layer of magnesium oxide.[2][15]

  • Initiation : Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (4.38 g) in 25 mL of anhydrous THF.

  • Add approximately 2-3 mL of the bromide solution from the dropping funnel to the magnesium suspension. The reaction mixture may need gentle warming with a heat gun to initiate. Successful initiation is indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and gentle refluxing of the solvent.[9][14]

  • Grignard Reagent Formation : Once the reaction has started, add the remaining 1-bromo-4-fluorobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[19] The exothermic nature of the reaction should sustain the reflux; if it subsides, gentle heating can be applied.

  • After the addition is complete, stir the resulting dark grey-brown solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.

Part B: Synthesis of 2-(4-Fluorophenyl)cyclopentan-1-ol
  • Cooling : Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Ketone Addition : Prepare a solution of cyclopentanone (2.10 g) in 15 mL of anhydrous THF. Add this solution dropwise to the stirred, cooled Grignard reagent via the dropping funnel. This addition is exothermic; maintain the temperature below 10 °C to minimize side reactions such as enolization.[3][17]

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Quenching : Cool the reaction flask back to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise while stirring vigorously.[8][17] This step is highly exothermic and will produce gas. Continue the addition until the bubbling ceases and two distinct layers are visible. A white precipitate of magnesium salts will form.[17]

  • Extraction : Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (~30-40 mL each time).[8] Combine all the organic extracts.

  • Washing : Wash the combined organic layers with saturated aqueous sodium chloride (brine).[8] This helps to remove the bulk of dissolved water.

  • Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and wash it with a small amount of fresh ether.

  • Solvent Removal : Concentrate the filtrate using a rotary evaporator to yield the crude product, likely a pale yellow oil.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 2-(4-fluorophenyl)cyclopentan-1-ol.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Apparatus Setup (Flame-dried glassware, inert atmosphere) B 2. Mg Activation (Add Mg and I₂ crystal) A->B C 3. Grignard Formation (Slow addition of 4-F-PhBr in THF) B->C D 4. Reaction with Ketone (Cool to 0°C, slow addition of cyclopentanone) C->D E 5. Quenching (Cool to 0°C, slow addition of sat. aq. NH₄Cl) D->E F 6. Extraction (Separate layers, extract aqueous phase with ether) E->F G 7. Washing & Drying (Brine wash, dry with Na₂SO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Flash Column Chromatography) H->I J Final Product 2-(4-Fluorophenyl)cyclopentan-1-ol I->J

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

Product Characterization

The identity and purity of the final product, 2-(4-fluorophenyl)cyclopentan-1-ol (C₁₁H₁₃FO, MW: 180.22 g/mol ), should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR : To confirm the molecular structure and assess isomeric ratio.

  • ¹⁹F NMR : To confirm the presence of the fluorine atom.

  • FT-IR Spectroscopy : To identify the characteristic broad O-H stretch of the alcohol (~3300 cm⁻¹) and the disappearance of the C=O stretch of the ketone (~1740 cm⁻¹).

  • Mass Spectrometry : To confirm the molecular weight of the product.[20]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Grignard reaction does not initiate - Wet glassware or solvent.- Passivated magnesium surface.- Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[13][14]- Crush some magnesium turnings under inert atmosphere to expose a fresh surface.[9]- Add a small amount of 1,2-dibromoethane as an initiator.[14][18]
Low yield of final product - Incomplete Grignard formation.- Grignard reagent quenched by moisture.- Significant enolization of the ketone.[3][17]- Formation of biphenyl side-product.[2]- Extend the reaction time for Grignard formation.- Maintain strict anhydrous and inert conditions.- Add the ketone solution slowly at 0 °C or lower.- Use dilute Grignard solution and slow addition to minimize coupling.[21]
Emulsion forms during work-up - Incomplete quenching leading to magnesium hydroxides.- Add a small amount of dilute HCl or more saturated NH₄Cl to break up the emulsion.- A final wash with brine can also help.[8]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • YouTube. (2024, June 7). Grignard reaction safety.
  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • Abu Thaher, B., Schollmeyer, D., & Laufer, S. (2007). 2-(4-Fluorophenyl)-1-(4-pyridyl)cyclopentan-1-ol. Acta Crystallographica Section E Structure Reports Online, 63(8), o3531–o3531.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides.
  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • ResearchGate. (n.d.). Regio- and Stereoselective Addition of Grignard and Organolithium Reagents to 4-Hydroxy-2-cyclopentenones | Request PDF.
  • TCI AMERICA. (n.d.). 4-Fluorophenylmagnesium Bromide | 352-13-6.
  • Wiley Online Library. (n.d.). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation.
  • Benchchem. (n.d.). Technical Support Center: Grignard Synthesis of Secondary Alcohols.
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium.
  • Unknown. (n.d.). Grignard Reaction.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Baran Lab, Scripps Research. (2005, February 9). Cyclopentane Synthesis.
  • Unknown. (n.d.). Experiment 25 – The Grignard Reaction.
  • Google Patents. (n.d.). WO2005066185A1 - Process for preparing 5-substituted -1-(4-fluorophenyl) -1,3-dihydroisobenzofurans.
  • Sigma-Aldrich. (n.d.). 4-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran 352-13-6.
  • ChemicalBook. (2026, January 13). 4-FLUOROPHENYLMAGNESIUM BROMIDE | 352-13-6.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). Preparation of fluorinated arenes using the turbo‐Grignard reagent 27.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • PubChemLite. (n.d.). 2-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Diastereoselective control in the addition of Grignard reagents to ketones using a 1,3-dithiane 1-oxide auxiliary.
  • Paton Group, Colorado State University. (2025, February 19). Diasteroselective Grignard Reaction – New paper in Nature Communications. Retrieved from a university research group website.
  • ResearchGate. (2026, February 7). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone | Request PDF.
  • ACS Publications. (2005, November 8). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones | Organic Letters.
  • Unknown. (n.d.). 25. The Grignard Reaction.
  • Thieme. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the most.
  • PMC. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides.
  • PMC. (n.d.). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.
  • Quora. (2016, May 17). How is secondary alcohol produced from ester and grignard reagent?.
  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism.
  • Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent.
  • Chegg.com. (2020, April 29). Solved Consider the mechanism for the Grignard reaction.
  • ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • NC State University Libraries. (n.d.). 9.6 Alcohols from Carbonyl Compounds: Grignard Reaction.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
  • SpectraBase. (n.d.). 2-(4-Fluorophenyl)propan-1-ol.
  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?.

Sources

Application

Application Note: 2-(4-Fluorophenyl)cyclopentan-1-ol as a Strategic Intermediate in CNS Drug Development

Executive Summary & Medicinal Chemistry Context The 2-(4-fluorophenyl)cyclopentyl motif is a privileged alicyclic scaffold in central nervous system (CNS) drug discovery. It serves as the critical structural core for BMS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Context

The 2-(4-fluorophenyl)cyclopentyl motif is a privileged alicyclic scaffold in central nervous system (CNS) drug discovery. It serves as the critical structural core for BMS-932481 , a clinical-stage γ-secretase modulator (GSM) developed for the treatment of Alzheimer's disease[1].

From a medicinal chemistry perspective, the incorporation of the 4-fluorophenyl group prevents rapid CYP450-mediated oxidation at the para-position, while the rigid cyclopentyl ring provides a defined 3D vector that balances lipophilicity and polarity—a strict requirement for crossing the blood-brain barrier (BBB)[1]. Unlike traditional γ-secretase inhibitors that cause severe Notch-related toxicities, GSMs utilizing this scaffold allosterically bind to the enzyme complex. This shifts the proteolytic cleavage of the Amyloid Precursor Protein (APP) away from the highly neurotoxic, aggregation-prone Aβ1-42 peptide, favoring the production of shorter, soluble Aβ1-38 and Aβ1-37 peptides[2].

MOA APP Amyloid Precursor Protein (APP) GS γ-Secretase Enzyme Complex APP->GS Proteolysis A42 Aβ42 / Aβ40 (Neurotoxic Aggregates) GS->A42 Unmodulated Cleavage A38 Aβ38 / Aβ37 (Soluble, Non-toxic) GS->A38 Modulated Cleavage Mod BMS-932481 (Modulator) Mod->GS Allosteric Binding

Figure 1: Mechanism of Action for γ-Secretase Modulators utilizing the fluorophenyl-cyclopentyl core.

Strategic Rationale: Why Target the Cyclopentanol Intermediate?

Synthesizing the enantiopure (S)-2-(4-fluorophenyl)cyclopentanone core of BMS-932481 is a notorious process chemistry bottleneck. Direct asymmetric hydrogenation of the corresponding alkene requires extreme pressure (1000 psi H₂) and prohibitively expensive rhodium catalysts, yielding only 16.3% overall[3]. Conversely, modern photoredox-catalyzed α-arylation of cyclopentanone using acridinium photocatalysts provides the ketone in good yields (67%) from cheap feedstocks, but the product is strictly racemic[4].

By targeting 2-(4-fluorophenyl)cyclopentan-1-ol as the primary intermediate, development chemists can bypass these limitations. Secondary alcohols are highly amenable to Enzymatic Kinetic Resolution (EKR). This allows for the scalable, low-cost production of the enantiopure alcohol, which is subsequently subjected to non-epimerizing oxidation to yield the target chiral ketone.

Quantitative Data Summaries

Table 1: Comparative Synthetic Methodologies for α-Arylated Cyclopentyl Intermediates

MethodReagents / CatalystYield (%)Enantiomeric Excess (ee %)Scalability & Strategic Notes
Photoredox α-Arylation 4-Fluoroiodobenzene, Acridinium PC, Green LED67%N/A (Racemic)High; single-step from cheap feedstocks, but requires downstream chiral resolution[4].
Asymmetric Hydrogenation Rhodium catalyst, 1000 psi H₂16.3% (Overall)>99%Low; limited by high pressure requirements and expensive transition metals[3].
Vinylogous Dynamic Kinetic Resolution ZrCl₄, Ru-catalyst (Transfer Hydrogenation)38% (Overall)>99%High; relies on rapid epimerization via dienolate intermediate[3].
Epoxide Opening + EKR CuI, Grignard, CAL-B Lipase~45% (per enantiomer)>99%Optimal ; Self-validating resolution of the alcohol avoids heavy metal catalysts.

Table 2: Pharmacological Profile of BMS-932481 (Derived from the Cyclopentanol Core)

ParameterValueBiological Significance
Aβ1-42 IC₅₀ 6.6 nMPotent reduction of the primary neurotoxic aggregate[1].
Aβ1-40 IC₅₀ 25.3 nMReduction of the secondary amyloidogenic peptide[1].
Total Aβ1-x No changeConfirms true allosteric modulation rather than direct enzymatic inhibition[1].
Brain-to-Plasma Ratio ~0.23Demonstrates effective BBB penetration required for CNS activity[5].

Synthetic Workflow & Validated Protocols

Workflow A Cyclopentene Oxide + 4-F-PhMgBr B rac-2-(4-Fluorophenyl) cyclopentan-1-ol A->B CuI (cat.) Regioselective C CAL-B Lipase Kinetic Resolution B->C Vinyl Acetate D (1S,2S)-Alcohol (Target) C->D Unreacted (>99% ee) E (1R,2R)-Acetate (Byproduct) C->E Acetylated F TEMPO Oxidation D->F G (S)-2-(4-Fluorophenyl) cyclopentan-1-one F->G Retains ee H BMS-932481 (GSM Candidate) G->H Pyrimidine Annulation

Figure 2: Process chemistry workflow from basic feedstocks to the final GSM candidate.

Protocol 1: Regioselective Epoxide Opening (Synthesis of Racemic Alcohol)

Objective: Synthesize trans-2-(4-fluorophenyl)cyclopentan-1-ol via Cu-catalyzed Grignard addition. Causality & Rationale: Direct addition of Grignard reagents to epoxides often suffers from poor regioselectivity and competitive elimination. The addition of catalytic CuI facilitates transmetalation to a softer organocuprate intermediate, which attacks the less sterically hindered carbon of cyclopentene oxide with perfect anti-stereoselectivity.

  • Preparation: Flame-dry a 500 mL 3-neck flask. Add CuI (1.9 g, 10 mol%) and anhydrous THF (150 mL) under a nitrogen atmosphere.

  • Grignard Addition: Cool the suspension to -20 °C. Dropwise add 4-fluorophenylmagnesium bromide (1.0 M in THF, 120 mL, 1.2 equiv) over 30 minutes. Stir for 15 minutes to allow organocuprate formation.

  • Epoxide Opening: Slowly add cyclopentene oxide (8.4 g, 100 mmol, 1.0 equiv) dissolved in THF (20 mL). Maintain the internal temperature below -10 °C to prevent thermal degradation of the cuprate.

  • Quench & Workup: Stir for 2 hours at 0 °C. Quench carefully with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 x 100 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the racemic trans-alcohol.

Validation Checkpoint: GC-MS must show a single peak with m/z 180.09. ¹H NMR must confirm the trans relative stereochemistry via the coupling constant of the carbinol proton ( Hz).

Protocol 2: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate (1S,2S)-2-(4-fluorophenyl)cyclopentan-1-ol in >99% ee. Causality & Rationale: Candida antarctica Lipase B (CAL-B, Novozym 435) exhibits exceptional enantioselectivity (E > 200) for the (1R,2R) enantiomer. Vinyl acetate is chosen as the acyl donor because the leaving group (vinyl alcohol) instantly tautomerizes to acetaldehyde. This renders the acylation thermodynamically irreversible and prevents product inhibition.

  • Reaction Setup: Dissolve the racemic trans-alcohol (10 g, 55.5 mmol) in anhydrous toluene (100 mL).

  • Reagent Addition: Add vinyl acetate (14.3 g, 166.5 mmol, 3.0 equiv) and Novozym 435 (1.0 g, 10% w/w).

  • Incubation: Stir the suspension gently at 30 °C. (Critical: Avoid magnetic stirring bars that physically grind and destroy the immobilized enzyme beads; use an overhead stirrer or orbital shaker).

  • Monitoring: Monitor the reaction via chiral HPLC (Chiralcel OD-H column). Stop the reaction exactly when the conversion of the (1R,2R)-enantiomer reaches 50% (typically 12-16 hours).

  • Separation: Filter off the enzyme beads (which can be washed with hexanes and reused). Concentrate the filtrate. Separate the unreacted (1S,2S)-alcohol from the (1R,2R)-acetate byproduct via standard silica gel chromatography.

Validation Checkpoint: Chiral HPLC must confirm >99% ee for the isolated (1S,2S)-alcohol. If ee is <98%, the reaction was prematurely quenched.

Protocol 3: Non-Epimerizing Oxidation to the Chiral Ketone

Objective: Convert the (1S,2S)-alcohol to (S)-2-(4-fluorophenyl)cyclopentan-1-one. Causality & Rationale: The α-proton in the product ketone is highly acidic due to the adjacent carbonyl and electron-withdrawing fluorophenyl group. Standard oxidations (e.g., Jones reagent) or basic conditions will cause rapid epimerization to the racemic mixture. A buffered TEMPO/NaOCl oxidation at 0 °C ensures the stereocenter remains completely intact.

  • Preparation: Dissolve the (1S,2S)-alcohol (4.0 g, 22.2 mmol) in DCM (40 mL). Add TEMPO (35 mg, 1 mol%) and KBr (264 mg, 10 mol%). Cool the biphasic mixture to 0 °C.

  • Oxidant Preparation: Prepare 30 mL of aqueous NaOCl (0.5 M). Adjust the pH to exactly 8.5 using saturated aqueous NaHCO₃.

  • Oxidation: Add the buffered NaOCl solution dropwise to the DCM mixture over 30 minutes, maintaining vigorous stirring at 0 °C. The organic layer will briefly turn orange (indicating the active oxoammonium species) and fade.

  • Quench: Once TLC indicates complete consumption of the alcohol, quench immediately with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess oxidant.

  • Workup: Separate the layers, extract the aqueous phase with DCM (2 x 20 mL), dry over Na₂SO₄, and concentrate at room temperature (do not apply heat).

Validation Checkpoint: Chiral HPLC must confirm >99% ee of the ketone. Optical rotation should match literature values for the pure (S)-enantiomer before proceeding to pyrimidine annulation.

References

  • Photoredox α-Arylation of cyclic ketones. ResearchGate. URL:

  • [2] BMS-932481 | CAS#1263871-36-8 | γ-secretase modulator. MedKoo Biosciences. URL:

  • [1] Identification and Preclinical Evaluation of the Bicyclic Pyrimidine γ-Secretase Modulator BMS-932481 | ACS Medicinal Chemistry Letters. ACS Publications. URL:

  • [5] BMS-932481 | γ-secretase Modulator. MedChemExpress. URL:

  • [3] Enantioselective Synthesis of a γ-Secretase Modulator via Vinylogous Dynamic Kinetic Resolution | The Journal of Organic Chemistry. ACS Publications. URL:

Sources

Method

Application Notes and Protocols for Investigating the Biological Activity of 2-(4-Fluorophenyl)cyclopentan-1-ol Derivatives

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold The 2-(4-fluorophenyl)cyclopentan-1-ol scaffold represents a compelling starting point for the discovery of novel therapeutic agents. The incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 2-(4-fluorophenyl)cyclopentan-1-ol scaffold represents a compelling starting point for the discovery of novel therapeutic agents. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the cyclopentanol core provides a three-dimensional framework for diverse functionalization. Published research has highlighted the potential of derivatives of this scaffold as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[1] This suggests promising applications in autoimmune diseases, neuroinflammation, and other inflammatory conditions.

However, the biological activity of this chemical class is not necessarily limited to p38 MAPK inhibition. Minor structural modifications can lead to significant changes in pharmacological profiles, potentially revealing novel activities at other targets, including G-protein coupled receptors (GPCRs) and ion channels.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of novel 2-(4-fluorophenyl)cyclopentan-1-ol derivatives. The protocols herein are designed to be robust and self-validating, enabling the elucidation of mechanisms of action and the assessment of therapeutic potential.

Part 1: Elucidating p38 MAPK Inhibitory Activity

The p38 MAPK signaling cascade is a critical pathway in the cellular response to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] Therefore, inhibition of p38 MAPK is a validated strategy for the treatment of inflammatory diseases.

Signaling Pathway Overview

p38_MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress/Cytokines Stress/Cytokines MKK3_6 MKK3/6 Stress/Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) MK2->Transcription_Factors activates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-1β production) Transcription_Factors->Inflammatory_Response promotes transcription Inhibitor 2-(4-Fluorophenyl) cyclopentan-1-ol Derivative Inhibitor->p38_MAPK

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Protocol 1.1: In Vitro p38α MAPK Kinase Assay

This biochemical assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified p38α MAPK.

Materials:

  • Recombinant human p38α MAPK (active)

  • ATF2 (recombinant protein substrate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 25 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 µM.

  • In a 96-well plate, add 5 µL of kinase assay buffer containing the test compound or DMSO (vehicle control).

  • Add 20 µL of a solution containing recombinant p38α MAPK and ATF2 in kinase assay buffer.

  • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km for p38α.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound p38α IC₅₀ (nM)
Reference Inhibitor (e.g., SB203580)50
Test Compound A120
Test Compound B>10,000
Protocol 1.2: Cellular Assay for p38 MAPK Phosphorylation

This cell-based assay determines the ability of a test compound to inhibit the phosphorylation of p38 MAPK in response to a cellular stressor.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • LPS (lipopolysaccharide)

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed THP-1 cells in a 6-well plate and differentiate with PMA (phorbol 12-myristate 13-acetate) for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Perform SDS-PAGE and Western blotting with the cell lysates.

  • Probe the membranes with primary antibodies against phospho-p38 MAPK and total p38 MAPK.

  • Incubate with the HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Data Analysis:

  • Quantify the band intensities for phospho-p38 and total p38 using densitometry.

  • Normalize the phospho-p38 signal to the total p38 signal for each sample.

  • Calculate the percentage of inhibition of phosphorylation for each compound concentration compared to the LPS-stimulated DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Part 2: Broad-Spectrum Biological Profiling

To uncover novel biological activities beyond p38 MAPK inhibition, a broader screening approach is recommended. The following protocols provide a framework for assessing the interaction of your compounds with a panel of common drug targets.

screening_workflow cluster_workflow Biological Activity Screening Workflow Start Novel 2-(4-Fluorophenyl) cyclopentan-1-ol Derivative p38_Assay p38 MAPK Inhibition Assay Start->p38_Assay Binding_Assay Radioligand Binding Assay (GPCRs, Transporters, etc.) p38_Assay->Binding_Assay If inactive or for broader profiling Functional_Assay GPCR Functional Assay (cAMP, Calcium Flux) Binding_Assay->Functional_Assay If binding is observed ADME_Tox In Vitro ADME/Tox Profiling Functional_Assay->ADME_Tox For promising hits Hit_Identified Hit Compound Identified ADME_Tox->Hit_Identified

Caption: General Workflow for Biological Activity Screening.

Protocol 2.1: Radioligand Binding Assay for GPCRs

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for a specific GPCR.[2][3][4][5]

Materials:

  • Cell membranes expressing the target GPCR (e.g., from a stable cell line)

  • Radioligand specific for the target GPCR (e.g., ³H-labeled)

  • Binding buffer (specific to the GPCR)

  • Test compounds (dissolved in DMSO)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and the test compound or DMSO.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a duration sufficient to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Determine the IC₅₀ value by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Compound Target GPCR Ki (nM)
Reference LigandSerotonin 5-HT₂A Receptor5
Test Compound CSerotonin 5-HT₂A Receptor85
Test Compound DDopamine D₂ Receptor>10,000
Protocol 2.2: GPCR Functional Assay (cAMP Measurement)

This cell-based assay determines whether a compound acts as an agonist or antagonist at a Gs- or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.[6][7][8][9]

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • Forskolin (for Gi-coupled receptors)

  • cAMP detection kit (e.g., HTRF-based or luminescence-based)

  • White, opaque 384-well plates

Procedure (for a Gs-coupled receptor agonist):

  • Seed the cells in a 384-well plate and incubate overnight.

  • Remove the culture medium and add assay buffer containing serial dilutions of the test compound or a reference agonist.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure cAMP levels using a suitable detection kit according to the manufacturer's instructions.

Procedure (for a Gi-coupled receptor antagonist):

  • Seed the cells as above.

  • Add assay buffer containing serial dilutions of the test compound.

  • Add a fixed concentration of a known agonist for the target receptor.

  • Incubate for 30 minutes.

  • Lyse the cells and measure cAMP levels.

Data Analysis:

  • For agonists, plot the cAMP response against the logarithm of the compound concentration and determine the EC₅₀ and Emax values.

  • For antagonists, plot the inhibition of the agonist-induced cAMP response against the logarithm of the compound concentration and determine the IC₅₀ value.

Compound Assay Mode EC₅₀/IC₅₀ (nM) Emax (%)
Reference AgonistAgonist10100
Test Compound EAgonist50080
Reference AntagonistAntagonist25N/A
Test Compound FAntagonist150N/A

Part 3: In Vitro ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) and potential toxicity is crucial for the successful development of a drug candidate. The following are key in vitro assays to profile the drug-like properties of your compounds.[10][11][12][13][14]

ADME_Tox cluster_adme In Vitro ADME/Tox Assays Compound Lead Compound Metabolic_Stability Metabolic Stability (Microsomes) Compound->Metabolic_Stability PPB Plasma Protein Binding Compound->PPB hERG hERG Inhibition Compound->hERG Drug_Candidate_Profile Drug Candidate Profile Metabolic_Stability->Drug_Candidate_Profile PPB->Drug_Candidate_Profile hERG->Drug_Candidate_Profile

Caption: Key In Vitro ADME/Tox Assays.

Protocol 3.1: Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

  • Calculate the intrinsic clearance (Clᵢₙₜ).

Protocol 3.2: Plasma Protein Binding (Equilibrium Dialysis)

This assay measures the fraction of a compound that binds to plasma proteins.

Materials:

  • Human plasma

  • Equilibrium dialysis device (e.g., RED device)

  • Phosphate buffered saline (PBS)

  • Test compounds

  • LC-MS/MS system

Procedure:

  • Add the test compound to human plasma.

  • Load the plasma sample into one chamber of the equilibrium dialysis device and PBS into the other chamber, separated by a semi-permeable membrane.

  • Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

Data Analysis:

  • Calculate the fraction unbound (fu) = concentration in buffer / concentration in plasma.

  • Calculate the percentage of plasma protein binding = (1 - fu) * 100.

Compound In Vitro t₁/₂ (min) Plasma Protein Binding (%)
Test Compound G>6085
Test Compound H1599.5

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive biological evaluation of novel 2-(4-fluorophenyl)cyclopentan-1-ol derivatives. By systematically assessing their activity against p38 MAPK and a broader range of targets, coupled with early ADME/Tox profiling, researchers can efficiently identify promising lead compounds and advance them toward further preclinical development. The provided methodologies, when executed with precision, will yield high-quality, reproducible data, accelerating the journey from chemical synthesis to potential therapeutic innovation.

References

  • Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Cell based GPCR Functional Characterization Services. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-262.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Christopoulos, A., & Changeux, J. P. (2018). GPCR-radioligand binding assays. Request PDF. Retrieved from [Link]

  • Hibi, M., Lin, A., Smeal, T., Minden, A., & Karin, M. (1993). Assays for JNK and p38 Mitogen-Activated Protein Kinases. Methods in Enzymology, 255, 515-523.
  • Abu Thaher, B., Koch, P., Schattel, V., & Laufer, S. (2009). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Request PDF. Retrieved from [Link]

  • Barone, F. C., Irving, E. A., Ray, A. M., Lee, J. C., Kassis, S., & Kumar, S. (2001). p38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. Osteoarthritis and Cartilage, 9(3), 263-271.
  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Tong, L. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.
  • Stork, G., & Borch, R. F. (1964). Cyclopentanones I. The Synthesis of 2-Alkyl-4-hydroxy-1-Cyclopentanones and Derivatives. Journal of the American Chemical Society, 86(5), 935-936.
  • Li, K., Zhang, G., Hao, W., Liu, J., Sun, Y., Gao, Z., ... & Cheng, M. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16(10), 6173-6189.
  • Toru, T., & Tanaka, S. (1985). U.S. Patent No. 4,496,767. Washington, DC: U.S.
  • Al-Hourani, B. J. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alqalam Journal of Medical and Applied Sciences, 8(2), 1064-1071.
  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

  • Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ghorbani, M., Al-Ghamdi, S., Al-Oqail, M., & Al-Massarani, S. (2022). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. Molecules, 27(9), 2821.
  • Acar, Ç., Gökçe, M., Acar, E. T., & Küçükgüzel, İ. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega, 8(40), 37879-37893.
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, K. M., & Al-Zahrani, A. A. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-(4-Fluorophenyl)cyclopentan-1-ol synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-Fluorophenyl)cyclopentan-1-ol . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Fluorophenyl)cyclopentan-1-ol .

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. The synthesis of this compound—typically achieved via the ring-opening of cyclopentene oxide with 4-fluorophenylmagnesium bromide—is notoriously sensitive to reaction conditions. Poor control often leads to regiochemical isomerization, halohydrin impurities, and Wurtz-type homocoupling.

This guide provides the mechanistic causality behind each experimental choice, a self-validating protocol, and a diagnostic troubleshooting matrix to ensure you achieve >90% yields of the pure trans-isomer.

I. Mechanistic Foundations: The "Why" Behind the Chemistry

The fundamental challenge in this synthesis is the dual nature of the Grignard reagent. While 4-fluorophenylmagnesium bromide is a strong nucleophile, it exists in equilibrium with MgBr₂, a potent Lewis acid. If the epoxide is exposed directly to the Grignard reagent without a transition metal catalyst, the Lewis acidic MgBr₂ coordinates to the epoxide oxygen. This triggers a 1,2-hydride shift, isomerizing the strained epoxide into cyclopentanone. The Grignard reagent then rapidly attacks the ketone, yielding the undesired tertiary alcohol, 1-(4-fluorophenyl)cyclopentanol .

To bypass this, we utilize Copper(I) catalysis . Cu(I) rapidly transmetalates with the Grignard reagent to form an organocuprate intermediate. Cuprates are "softer" nucleophiles that ignore the Lewis acid pathway and preferentially execute a direct, stereospecific Sₙ2 attack on the epoxide carbon, yielding the desired trans-2-substituted product (1[1]).

Mechanism Grignard 4-F-PhMgBr Cuprate Organocuprate Intermediate Grignard->Cuprate Transmetalation SideProd 1-(4-Fluorophenyl) cyclopentanol Grignard->SideProd Direct Addition CuCat CuI Catalyst CuCat->Cuprate Product trans-2-(4-Fluorophenyl) cyclopentan-1-ol Cuprate->Product SN2 Ring Opening Epoxide Cyclopentene Oxide Epoxide->Product Epoxide->SideProd MgBr2 Rearrangement

Mechanistic pathways in epoxide ring-opening, highlighting Cu-catalyzed vs. uncatalyzed routes.

II. Interactive Troubleshooting Logic

If your crude NMR or GC-MS profile is suboptimal, use the diagnostic logic below to trace the impurity back to its causal operational failure.

TroubleshootingFlow Start Analyze Crude Mixture (NMR/GC-MS) Issue1 High 1-(4-fluorophenyl) cyclopentanol? Start->Issue1 Issue2 High halohydrin (2-bromocyclopentanol)? Start->Issue2 Issue3 High 4,4'-difluoro biphenyl? Start->Issue3 Success Optimal Yield: trans-2-(4-Fluorophenyl) cyclopentan-1-ol Start->Success Clean profile Fix1 Increase Cu(I) loading Ensure full cuprate formation Issue1->Fix1 Yes Fix1->Success Fix2 Switch to Inverse Addition (Add epoxide to cuprate) Issue2->Fix2 Yes Fix2->Success Fix3 Dilute Ar-Br addition Control Grignard temp (<30°C) Issue3->Fix3 Yes Fix3->Success

Diagnostic logic for common impurities in 2-(4-fluorophenyl)cyclopentan-1-ol synthesis.

III. Frequently Asked Questions (FAQs)

Q: Why am I isolating 1-(4-fluorophenyl)cyclopentanol instead of the desired 2-substituted isomer? A: This is a classic regioselectivity failure caused by insufficient copper catalysis. As noted in the mechanism, without a fully formed organocuprate, the Lewis acidic MgBr₂ isomerizes the epoxide to cyclopentanone, which is then attacked by the Grignard reagent (2[2]). Fix: Increase your CuI loading to 20 mol% and allow a full 30 minutes for cuprate formation before introducing the epoxide.

Q: My GC-MS shows a significant 2-bromocyclopentan-1-ol (halohydrin) impurity. How do I prevent this? A: Halohydrin formation occurs when the epoxide undergoes ring-opening by the halide ions (Br⁻ or I⁻) present in the Grignard/copper mixture. This background reaction dominates when the epoxide is in excess relative to the active cuprate. Fix: Implement an inverse addition protocol . Instead of adding the Grignard to the epoxide, slowly add the epoxide dropwise to the pre-formed organocuprate solution. This maintains a high local concentration of the highly reactive cuprate, outcompeting the background halide attack (3[3]).

Q: The reaction mixture contains a large amount of 4,4'-difluorobiphenyl. What went wrong? A: This is the product of Wurtz-type homocoupling, a common side reaction during the initiation and formation of the Grignard reagent. High localized concentrations of the aryl bromide at elevated temperatures promote radical coupling. Fix: Initiate the magnesium turnings with only 5% of the aryl bromide. Once the exotherm begins, dilute the remaining 1-bromo-4-fluorobenzene heavily in THF and add it at a rate that maintains a gentle reflux without external heating.

IV. Quantitative Optimization Data

The table below summarizes the causal relationship between reaction parameters and the resulting crude profile.

Optimization ParameterCatalyst SystemAddition ProtocolTemperature ProfileYield (%)Regioselectivity (2-aryl : 1-aryl)Halohydrin Impurity (%)
Uncatalyzed BaselineNoneNormal0 °C to RT< 30%5 : 95< 2%
Standard Cu-Catalysis10 mol% CuINormal0 °C to RT65 - 75%> 95 : 510 - 15%
Fully Optimized 20 mol% CuI Inverse -10 °C to 5 °C > 90% > 99 : 1 < 1%

V. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or thermal checkpoints are met.

Phase 1: Grignard Preparation (4-Fluorophenylmagnesium bromide)

  • Setup: Charge a flame-dried, nitrogen-purged flask with Mg turnings (1.2 eq) and a single crystal of iodine in anhydrous THF (2 volumes).

  • Initiation: Add 5% of the total 1-bromo-4-fluorobenzene (1.0 eq) charge. Heat gently.

    • Self-Validation Checkpoint: The purple iodine color will fade to colorless, followed by a spontaneous exotherm and localized boiling at the Mg surface. This confirms active Grignard initiation.

  • Elongation: Dilute the remaining 1-bromo-4-fluorobenzene in THF (3 volumes) and add dropwise at a rate that maintains a gentle, self-sustaining reflux without external heating. Stir for 2 hours at room temperature until the Mg is mostly consumed.

Phase 2: Cuprate Formation & Inverse Addition 4. Catalyst Activation: In a separate main reactor, suspend CuI (0.2 eq) in anhydrous THF under N₂ and cool to -10 °C. 5. Transmetalation: Transfer the prepared Grignard reagent to the CuI suspension via cannula over 15 minutes. Stir for 30 minutes at -10 °C.

  • Self-Validation Checkpoint: The mixture will transition from a cloudy white/grey suspension to a homogenous, dark-colored solution. This visual shift confirms the successful formation of the active organocuprate species.

  • Inverse Epoxide Addition: Dissolve cyclopentene oxide (0.8 eq, limiting reagent) in THF (2 volumes). Add this solution dropwise to the dark cuprate solution over 2 hours using a syringe pump, strictly maintaining the internal temperature between -10 °C and 0 °C.

Phase 3: Quench & Isolation 7. Copper Sequestration: Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl containing 10% v/v NH₄OH. Stir vigorously for 30 minutes open to the air.

  • Self-Validation Checkpoint: The aqueous layer will turn a brilliant, deep blue color (formation of the water-soluble [Cu(NH₃)₄]²⁺ complex). If the organic layer remains green or cloudy, continue stirring until the copper is fully drawn into the aqueous phase.

  • Workup: Extract the mixture with MTBE (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude trans-2-(4-fluorophenyl)cyclopentan-1-ol.

VI. References

  • Alam, M., et al. (2012). Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents. Organic Process Research & Development.

  • Yoshikai, N., & Nakamura, E. (2011). Mechanisms of Nucleophilic Organocopper(I) Reactions. Chemical Reviews.

  • Stephens, D., et al. (2022). Mechanistic Insights of Copper Catalyzed Trifluoromethyl Aziridine Opening: Regioselective and Stereospecific Aryl Grignard Addition. Organic Letters.

Sources

Optimization

Technical Support Center: Synthesis of 2-Aryl-Cyclopentanols

Welcome to the technical support resource for the synthesis of 2-aryl-cyclopentanols. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-aryl-cyclopentanols. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of this important structural motif. We will move beyond simple procedural outlines to dissect common side reactions, providing in-depth troubleshooting strategies and preventative measures based on fundamental mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction between an arylmagnesium bromide and cyclopentanone is giving a very low yield. My primary observation is the recovery of unreacted cyclopentanone and the formation of biphenyl. What is the root cause?

A1: This is a classic issue where the Grignard reagent is acting as a base rather than a nucleophile, leading to the enolization of cyclopentanone.

  • Root Cause Analysis: Grignard reagents are not only potent nucleophiles but also strong bases.[1][2] Cyclopentanone has acidic α-protons (pKa ≈ 19-20 in DMSO). When the Grignard reagent abstracts an α-proton, it forms a magnesium enolate of cyclopentanone. This enolate is unreactive towards further Grignard addition. During aqueous workup, the enolate is protonated, regenerating the starting cyclopentanone. The Grignard reagent that acted as a base is converted back to the corresponding arene. The biphenyl you observe is likely from a Wurtz-type coupling of your arylmagnesium bromide with the unreacted aryl bromide used to prepare the Grignard reagent.

  • Troubleshooting & Optimization Strategies:

    • Lower the Reaction Temperature: Perform the addition of cyclopentanone to the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C). This favors the kinetically controlled nucleophilic addition over the thermodynamically controlled enolization.

    • Use a Lewis Acid Additive (Luche-Type Conditions): The addition of a strong Lewis acid, such as cerium(III) chloride (CeCl₃), is highly effective. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity. This significantly accelerates the rate of nucleophilic addition, allowing it to outcompete the enolization pathway.

    • Slow, Controlled Addition: Add the cyclopentanone dropwise to the Grignard solution. This maintains a low concentration of the ketone, minimizing the opportunity for it to act as a proton source for another ketone molecule (in potential aldol side reactions) and ensuring it reacts with the Grignard reagent.[3]

  • Visualization: Competing Grignard Pathways

    Grignard_Pathways Reactants Ar-MgBr + Cyclopentanone Addition_TS Nucleophilic Addition (Desired Pathway) Reactants->Addition_TS Favored at low temp & w/ CeCl₃ Enolization_TS Proton Abstraction (Side Reaction) Reactants->Enolization_TS Favored at high temp Product_Alkoxide Magnesium Alkoxide Intermediate Addition_TS->Product_Alkoxide Enolate Magnesium Enolate Enolization_TS->Enolate Final_Product 2-Aryl-Cyclopentanol (After Workup) Product_Alkoxide->Final_Product H₃O⁺ Workup Recovered_SM Cyclopentanone (After Workup) Enolate->Recovered_SM H₃O⁺ Workup

    Grignard reaction: Addition vs. Enolization.
Q2: I synthesized my 2-aryl-cyclopentanol via reduction of the corresponding 2-aryl-cyclopentanone. My NMR indicates I have a mixture of cis and trans diastereomers. How can I control this?

A2: The stereochemical outcome of the ketone reduction is determined by the facial selectivity of hydride delivery. This can be controlled by the steric bulk of both the reducing agent and the substrate.

  • Root Cause Analysis: The reduction of a 2-aryl-cyclopentanone creates a new chiral center at the carbinol carbon (C1). The relationship between this new center and the existing chiral center at the aryl-bearing carbon (C2) results in diastereomers.[4] The hydride can attack from the same face as the aryl group (syn-attack, leading to the trans-alcohol) or from the opposite face (anti-attack, leading to the cis-alcohol). The preferred trajectory is often governed by minimizing steric hindrance, as dictated by Felkin-Anh or related models.

  • Troubleshooting & Optimization Strategies:

    • Sterically Undemanding Reductants for Thermodynamic Control: Reagents like sodium borohydride (NaBH₄) are relatively small and can, under certain conditions, allow for equilibration, potentially favoring the more thermodynamically stable alcohol.[5] The trans isomer, where the two bulky groups are on opposite sides of the ring, is generally the more stable product.

    • Bulky Reducing Agents for Kinetic Control: To achieve high diastereoselectivity for the cis product, use a sterically demanding reducing agent. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) will preferentially attack from the less sterically hindered face of the carbonyl, which is opposite to the bulky aryl group. This anti-attack kinetically yields the cis-alcohol.

    • Chelation Control: If the aryl group contains a coordinating group (e.g., a methoxy group) in the ortho position, you can use chelation control. A reducing agent like zinc borohydride (Zn(BH₄)₂) can coordinate to both the carbonyl oxygen and the ortho-substituent, locking the conformation and forcing hydride delivery from a specific face, often leading to high diastereoselectivity.

  • Data Presentation: Reductant Choice vs. Diastereoselectivity

Reducing AgentTypical Solvent(s)Key CharacteristicsLikely Major Isomer
NaBH₄ MeOH, EtOHSmall, mild, economicalOften gives mixtures, can favor trans (thermodynamic)
LiAlH₄ THF, Et₂OHighly reactive, less selective sterically than borohydridesOften gives mixtures, slightly favors cis
L-Selectride® THFVery bulky, high kinetic selectivitycis (attack from face opposite aryl group)
Zn(BH₄)₂ THF, Et₂OChelation-controlled for suitable substratesDependent on substrate, can be highly selective
Q3: My purified 2-aryl-cyclopentanol appears to decompose during silica gel chromatography or upon standing, showing a new non-polar spot on TLC. What is this side reaction?

A3: You are observing an elimination (dehydration) reaction, where the alcohol is converted to a 2-aryl-cyclopentene. This is a common side reaction, especially under acidic conditions.

  • Root Cause Analysis: The benzylic alcohol of a 2-aryl-cyclopentanol is susceptible to dehydration.[6] The mechanism is often E1-like. Protonation of the hydroxyl group by an acid (such as residual acid in silica gel) creates a good leaving group (water). Departure of water forms a secondary carbocation adjacent to the aryl ring. This carbocation is resonance-stabilized by the aromatic ring, making its formation particularly favorable. A subsequent proton abstraction from an adjacent carbon by a weak base (e.g., the solvent or silica surface) forms the alkene.

  • Troubleshooting & Optimization Strategies:

    • Neutralize Your Silica Gel: Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 1% triethylamine in the eluent system), and then flush with the pure eluent. This neutralizes the acidic sites on the silica surface that catalyze the dehydration.

    • Avoid Strong Acids: Ensure that the workup procedure for your synthesis rigorously removes all acidic reagents. A wash with a mild base like saturated sodium bicarbonate solution is recommended.

    • Use Milder Dehydration Conditions if Alkene is Desired: If the alkene is the target molecule, the dehydration can be controlled. Common reagents include Martin's sulfurane for non-acidic conditions or POCl₃ in pyridine, which often favors anti-elimination.[7]

  • Experimental Protocol: Neutralization of Silica Gel for Chromatography

    • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Base Addition: To this slurry, add triethylamine (Et₃N) to a final concentration of 1% v/v relative to the total solvent volume.

    • Packing: Gently stir the slurry for 5-10 minutes, then pack your chromatography column as usual.

    • Equilibration: Run 2-3 column volumes of the starting eluent (without the added triethylamine) through the packed column to remove excess base before loading your sample. This leaves a neutralized stationary phase.

  • Visualization: Dehydration Side Reaction Pathway

    Dehydration_Mechanism Start 2-Aryl-Cyclopentanol Protonation Protonation of -OH (Acidic Silica) Start->Protonation H⁺ (cat.) Oxonium Protonated Alcohol (Good Leaving Group) Protonation->Oxonium Loss_H2O Loss of H₂O Oxonium->Loss_H2O Carbocation Resonance-Stabilized Carbocation Loss_H2O->Carbocation Deprotonation Proton Abstraction Carbocation->Deprotonation Final_Product 2-Aryl-Cyclopentene (Side Product) Deprotonation->Final_Product

    Catalytic dehydration of the product on silica.

References

  • Benchchem. (n.d.). Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.
  • Vaia. (n.d.). Show the products obtained from addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone (b) Hexan-3-one. Retrieved from Vaia website. [Link]

  • Benchchem. (n.d.). Key Reactions of the Carbonyl Group in 2,2-Diphenyl-cyclopentanone: An In-depth Technical Guide.
  • Gagnon, D., & Ruest, L. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6092-6145. [Link]

  • Benchchem. (n.d.). How to avoid side reactions in the functionalization of 2-Cyclopentenone.
  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from Organic Chemistry Portal website. [Link]

  • Pharmacy 180. (n.d.). Formation of Diastereomers. Retrieved from Pharmacy 180 website. [Link]

  • Chemistry Stack Exchange. (2023). Rearrangement during dehydration of 2,2,5-trimethylcyclopentanol. Retrieved from Chemistry Stack Exchange. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry website. [Link]

  • Pure. (n.d.). Dehydration reactions in polyfunctional natural products. Retrieved from Pure website. [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from Organic Chemistry Data website. [Link]

  • Huple, D. B., Ghorpade, S., & Liu, R.-S. (2016). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. Angewandte Chemie International Edition, 55(42), 13093-13097. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal website. [Link]

  • Vaia. (n.d.). Q17-67E Dehydration of trans-2-methylcyc.... Retrieved from Vaia website. [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from Chemistry Steps website. [Link]

  • Royal Society of Chemistry. (2021). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. Retrieved from Royal Society of Chemistry. [Link]

  • Zhang, Y., et al. (2021). Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones. Organic Letters, 23(1), 229-234. [Link]

  • Liu, Z., et al. (2021). Asymmetric Hydrogenation of Racemic α-Aryl-β-ethoxycarbonyl Cyclopentanones via Dynamic Kinetic Resolution and Its Application to the Synthesis of (+)-Burmaniol A. Organic Letters, 23(22), 8823-8828. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Fluorophenylmagnesium Bromide Workflows

Welcome to the Technical Support Center for organometallic workflows. 4-Fluorophenylmagnesium bromide ( ) is a highly versatile Grignard reagent used extensively in pharmaceutical synthesis and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organometallic workflows. 4-Fluorophenylmagnesium bromide ( ) is a highly versatile Grignard reagent used extensively in pharmaceutical synthesis and materials science. However, the electron-withdrawing nature of the para-fluoro substituent, combined with the inherent moisture sensitivity of organomagnesium species, can lead to specific experimental bottlenecks.

This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-yield synthesis, suppress side reactions, and validate reagent integrity.

Core Diagnostic Workflow

Before diving into specific chemical interventions, use the following diagnostic logic tree to isolate the exact failure point in your Grignard workflow.

G Start Start: 4-FPhMgBr Synthesis Init Reaction Initiated? (Exotherm/Color Change) Start->Init FailInit Troubleshoot Initiation: 1. Check Moisture 2. Add I2 or 1,2-dibromoethane Init->FailInit No Wurtz High Wurtz Coupling? (4,4'-difluorobiphenyl) Init->Wurtz Yes FailInit->Init FixWurtz Optimize Formation: 1. Slower Addition 2. Lower Temperature Wurtz->FixWurtz Yes Precip Reagent Precipitated? Wurtz->Precip No FixWurtz->Wurtz FixPrecip Resolve Schlenk Equilibrium: 1. Warm to 40°C 2. Agitate Precip->FixPrecip Yes Success Titrate & Proceed to Electrophile Addition Precip->Success No FixPrecip->Precip

Caption: Diagnostic workflow for 4-fluorophenylmagnesium bromide synthesis and troubleshooting.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My magnesium insertion won't initiate. The solution remains colorless and there is no exotherm. What is the mechanistic cause and how do I fix it?

Causality: Grignard formation proceeds via a Single Electron Transfer (SET) mechanism occurring directly at the metal surface[1]. The surface of magnesium turnings is naturally passivated by a layer of magnesium oxide (MgO). If the 1-bromo-4-fluorobenzene cannot physically contact pure , the reaction cannot start. Furthermore, trace moisture ( ) will instantly quench any initiated Grignard, halting the autocatalytic cycle[1]. Solution:

  • Chemical Activation: Add a single crystal of iodine ( ) to the dry magnesium turnings before adding solvent. Iodine reacts to form , which chemically etches the passivating MgO layer.

  • Entrainment: If iodine fails, add 2-3 drops of 1,2-dibromoethane. This reagent reacts aggressively with magnesium to form ethylene gas and , continuously scrubbing the metal surface and exposing fresh [2]. Do not add the bulk of your aryl bromide until initiation (bubbling, color change, exotherm) is visually confirmed[3].

Q2: I am observing a massive Wurtz coupling side-product (4,4'-difluorobiphenyl). Why does this happen and how do I suppress it?

Causality: Wurtz coupling is a competing bimolecular reaction. It occurs when the newly formed 4-fluorophenylmagnesium bromide reacts with unreacted 1-bromo-4-fluorobenzene, or via the dimerization of aryl radicals ( ) during the intermediate stages of the SET process[4]. High local concentrations of the aryl halide and elevated temperatures drive this side reaction, consuming your desired product and complicating downstream purification[5].

Mechanism ArBr 4-F-C6H4-Br + Mg(0) SET Single Electron Transfer (SET) ArBr->SET Radical [4-F-C6H4•] + [MgBr•] SET->Radical Grignard 4-F-C6H4-MgBr (Desired Product) Radical->Grignard Recombination (Controlled) Wurtz 4-F-C6H4-C6H4-F-4 (Wurtz Dimer) Radical->Wurtz Excess ArBr High Temp Grignard->Wurtz Reaction with ArBr (SN2/SET pathway)

Caption: Competing pathways in Grignard formation: Desired insertion vs. Wurtz coupling.

Solution:

  • Dilution & Feed Rate: Add the 1-bromo-4-fluorobenzene solution dropwise using a pressure-equalizing addition funnel to maintain a low steady-state concentration of the halide[5].

  • Temperature Control: Once initiated, the reaction is highly exothermic. Control the addition rate to maintain a gentle reflux without external heating. If the reaction runs away, use an ice bath to keep temperatures below extreme levels[5].

Q3: My 4-fluorophenylmagnesium bromide solution precipitated during storage. Is it ruined?

Causality: Grignard reagents exist in a dynamic "Schlenk equilibrium": . In certain solvents (particularly THF at lower temperatures), the or the diarylmagnesium species can crystallize and precipitate out of the clear grayish-brown solution. Solution: The reagent is not degraded. Seal the bottle in a secondary plastic bag and gently warm it in a water bath at 40 °C. Agitate the mixture until the precipitate fully redissolves. Always titrate the solution after redissolving to confirm the active molarity.

Q4: My Grignard reagent formed successfully, but the yield of my target alcohol after reacting with a ketone is very low. What went wrong?

Causality: 4-Fluorophenylmagnesium bromide is a strong nucleophile, but it is also a potent base. If your target ketone is sterically hindered or possesses acidic -protons, the Grignard reagent will act as a base, deprotonating the ketone to form an enolate. Upon aqueous workup, the enolate simply reverts to the starting ketone, resulting in poor conversion. Solution: Consider transmetalation. Adding anhydrous Cerium(III) chloride ( ) to the reaction mixture facilitates a Luche-type addition, which dramatically suppresses basic enolization and promotes direct nucleophilic attack on the carbonyl carbon.

Quantitative Data: Solvent Selection Matrix

The choice of ethereal solvent heavily dictates the success of 4-fluorophenylmagnesium bromide synthesis. Use the table below to optimize your reaction conditions based on your specific priorities[5],[3].

SolventBoiling PointSolubility of 4-FPhMgBrWurtz Coupling RiskOperational Notes
Tetrahydrofuran (THF) 66 °CExcellent (up to 1.0 M)ModerateStandard solvent; coordinates strongly to Mg. Prone to Schlenk precipitation at <15 °C.
Diethyl Ether ( ) 35 °CGood (up to 2.0 M)LowLow boiling point limits the maximum exotherm temperature, inherently reducing Wurtz coupling.
2-Methyltetrahydrofuran (2-MeTHF) 80 °CGoodLowEco-friendly alternative. Provides superior organic/aqueous phase separation during workup.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every Grignard reaction must be treated as a self-validating system. Follow these standardized methodologies.

Protocol A: Synthesis of 4-Fluorophenylmagnesium Bromide (1.0 M in THF)
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel under a continuous stream of dry Argon[2].

  • Magnesium Activation: Add 1.2 equivalents of magnesium turnings. Add a single crystal of iodine ( ). Heat the flask gently with a heat gun until the iodine sublimes, coating the turnings in a purple vapor, then allow it to cool to room temperature.

  • Initial Charge: Add enough anhydrous THF to just cover the turnings. Add 5% of the total calculated volume of 1-bromo-4-fluorobenzene.

  • Initiation Validation: Stir vigorously. Look for the fading of the purple iodine color and a spontaneous exotherm (bubbling at the metal surface)[1]. Critical: Do not proceed to step 5 until initiation is visually confirmed.

  • Continuous Feed: Dilute the remaining 1-bromo-4-fluorobenzene in anhydrous THF. Add this solution dropwise over 45-60 minutes. Adjust the drip rate to maintain a gentle, self-sustaining reflux.

  • Maturation: Once addition is complete, heat the mixture to a gentle reflux for an additional 1 hour to ensure complete insertion. Cool to room temperature.

Protocol B: Titration of the Active Grignard Reagent

Never assume a 100% yield. Always determine the exact concentration of the active organomagnesium species before coupling,[3].

  • Preparation: In a flame-dried vial under Argon, dissolve an accurately weighed amount of 1,10-phenanthroline (indicator) in 2 mL of anhydrous THF.

  • Titrant: Prepare a standardized 1.0 M solution of sec-butanol in xylene.

  • Titration: Add the synthesized 4-fluorophenylmagnesium bromide solution dropwise via a graduated microsyringe into the indicator solution.

  • Endpoint: Stop the addition when the solution turns a persistent, deep violet/red color (indicating the presence of excess active Grignard reagent).

  • Calculation: Calculate the exact molarity of the active Grignard reagent based on the volume dispensed to reach the endpoint.

References

  • Grignard Reaction Deep Dive - Scribd.[Link]

  • Grignard reaction - chemeurope.com.[Link]

  • Wurtz reaction - Wikipedia. [Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether - d-nb.info.[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Cyclopentanol Synthesis

Welcome to the technical support center for the synthesis of cyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of cyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for successful cyclopentanol synthesis. Here, we address specific issues in a question-and-answer format, providing in-depth, field-proven insights to ensure the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and synthetic routes for producing cyclopentanol?

There are several viable pathways for synthesizing cyclopentanol, with the choice often depending on the available starting materials, desired scale, and specific laboratory capabilities. The most prevalent methods include:

  • Reduction of Cyclopentanone: This is arguably the most common laboratory-scale synthesis. Cyclopentanone is reduced to cyclopentanol using various reducing agents.[1][2] Common choices include sodium borohydride (NaBH₄) in an alcoholic or aqueous solvent, or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.[2] Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like platinum (Pt) or palladium (Pd) is also a highly effective method.[1]

  • Hydration of Cyclopentene: This method involves the addition of water to the double bond of cyclopentene. It can be achieved through direct hydration, often requiring a catalyst and specific temperature and pressure conditions, or indirect hydration, which may involve steps like sulfonation followed by hydrolysis.[3][4]

  • From Biomass-Derived Furfural: A greener and increasingly researched approach involves the catalytic hydrogenation and rearrangement of furfural, a platform molecule derived from biomass.[5][6] This multi-step process can yield cyclopentanol through intermediates like furfuryl alcohol and cyclopentanone.[6][7]

  • From Adipic Acid: Traditionally, cyclopentanone, the precursor to cyclopentanol, was synthesized via the pyrolysis or dry distillation of adipic acid or its salts, often in the presence of a catalyst like barium hydroxide.[8][9] The resulting cyclopentanone is then reduced to cyclopentanol.[8]

Q2: I am performing a sodium borohydride reduction of cyclopentanone, but my yield is consistently low. What are the potential causes and how can I improve it?

Low yields in NaBH₄ reductions are a common issue that can often be resolved by systematically evaluating several factors.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of the cyclopentanone starting material.[10] Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Suboptimal Temperature The reaction temperature can influence the rate and selectivity. While NaBH₄ reductions are often performed at 0 °C to room temperature, performing the reaction at a lower temperature (e.g., -78 °C to 0 °C) can sometimes improve selectivity and minimize side reactions, although it may require longer reaction times.[11]
Purity of Reagents & Solvents Impurities in the cyclopentanone or the presence of water in solvents (if anhydrous conditions are intended) can consume the reducing agent and lead to side reactions.[10] Ensure your cyclopentanone is pure and use appropriately dried solvents.
Stoichiometry of NaBH₄ While the stoichiometry is 4:1 (ketone:NaBH₄), it is common practice to use a slight excess of NaBH₄ to ensure complete reduction. However, a large excess can sometimes lead to the formation of byproducts upon workup. Carefully control the stoichiometry.
Inefficient Workup Product loss can occur during the extraction and purification steps. Ensure proper quenching of the excess NaBH₄ (typically with a dilute acid), followed by thorough extraction with a suitable organic solvent.[10]
Q3: My synthesis is producing a significant amount of an unknown byproduct. How can I identify and minimize it?

The formation of byproducts is a frequent challenge. A logical approach to identification and minimization is crucial.

Troubleshooting Strategy:

  • Characterize the Byproduct: Isolate the byproduct using techniques like column chromatography or distillation.[12] Characterize its structure using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Knowing the structure will provide clues about the side reaction that is occurring.

  • Common Side Reactions:

    • Over-reduction Products: While less common with NaBH₄, stronger reducing agents or harsh conditions could potentially lead to further reactions.

    • Condensation Products: Under certain conditions (e.g., acidic or basic), cyclopentanone can undergo self-condensation reactions (like an aldol condensation) before it is reduced.

    • Solvent-Related Byproducts: The solvent can sometimes participate in side reactions.

  • Optimization to Minimize Byproducts:

    • Control Reagent Addition: Add the reducing agent slowly to the solution of cyclopentanone to maintain a low concentration and control the reaction exotherm.[13]

    • Purify Starting Materials: Ensure the purity of your starting materials and solvents to eliminate potential catalysts for side reactions.[14]

    • Adjust Reaction Temperature: Lowering the reaction temperature often favors the desired kinetic product and can suppress side reactions.[11]

Troubleshooting Guide

This section provides a more detailed, issue-specific guide to common problems encountered during cyclopentanol synthesis.

Issue 1: Low or No Conversion of Starting Material

Symptoms: TLC or GC analysis shows a significant amount of unreacted cyclopentanone.

Workflow for Troubleshooting Low Conversion:

start Low Conversion Observed q1 Is the reducing agent active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check age & storage q2 Are reaction conditions optimal? a1_yes->q2 sol1 Use fresh or newly purchased reducing agent. a1_no->sol1 end_node Improved Conversion sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no Systematically vary parameters q3 Are there inhibitory impurities? a2_yes->q3 sol2 Optimize temperature, reaction time, and solvent. a2_no->sol2 sol2->end_node a3_yes Yes q3->a3_yes Analyze for contaminants a3_no No q3->a3_no Proceed to further analysis sol3 Purify starting materials and ensure solvent purity. a3_yes->sol3 a3_no->end_node sol3->end_node

Caption: Troubleshooting logic for low starting material conversion.

Issue 2: Difficulty in Product Purification

Symptoms: Emulsion formation during workup, co-elution of impurities during chromatography, or co-distillation with byproducts.

Purification Troubleshooting:

  • Emulsions during Extraction:

    • Cause: Formation of finely dispersed droplets that do not readily separate.

    • Solution: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[10] Alternatively, filtering the mixture through a pad of celite can be effective.

  • Inefficient Chromatographic Separation:

    • Cause: Similar polarities of the product and impurities.

    • Solution: Systematically screen different solvent systems (eluent) for column chromatography. A gradient elution (gradually increasing the polarity of the eluent) can often provide better separation than an isocratic (constant solvent composition) elution.

  • Fractional Distillation Challenges:

    • Cause: Close boiling points of cyclopentanol and impurities.[12]

    • Solution: Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.[12] Performing the distillation under reduced pressure (vacuum distillation) lowers the boiling points and can prevent thermal degradation of the product.[12]

Issue 3: Safety Concerns

Symptoms: Uncontrolled exothermic reactions, fire hazards.

Safety Precautions:

  • Exothermic Reactions: The reduction of ketones is an exothermic process. Always add the reducing agent portion-wise or dropwise to a cooled solution of the ketone to maintain control over the reaction temperature.[13] Use an ice bath for cooling.

  • Flammable Solvents: Many solvents used in these reactions (e.g., diethyl ether, THF) are highly flammable.[15] Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.[16][17]

  • Handling of Reducing Agents:

    • LiAlH₄: Reacts violently with water. It must be handled under anhydrous conditions.

    • NaBH₄: While less reactive than LiAlH₄, it will react with acidic solutions to produce flammable hydrogen gas. Quench excess NaBH₄ carefully and slowly.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][18]

Experimental Protocols

Protocol 1: Synthesis of Cyclopentanol via Sodium Borohydride Reduction of Cyclopentanone

This protocol is a standard, reliable method for the laboratory-scale synthesis of cyclopentanol.

Materials:

  • Cyclopentanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether (or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentanone in methanol and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by TLC or GC until the cyclopentanone is consumed.[10]

  • Workup - Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases.

  • Workup - Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add diethyl ether to the remaining aqueous layer and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[10]

  • Workup - Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude cyclopentanol.[12]

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure cyclopentanol.[12]

Reaction Scheme:

cluster_0 Reduction of Cyclopentanone cyclopentanone Cyclopentanone arrow1 1. NaBH₄, Methanol 2. H₃O⁺ workup cyclopentanol Cyclopentanol

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 2-(4-Fluorophenyl)cyclopentan-1-ol

[https Refining the Guide Completion I've integrated the finalized DOT diagram, protocol, table, references, and Executive Summary into a cohesive guide. I'm focusing on ensuring accuracy, readability, and that the refer...

Author: BenchChem Technical Support Team. Date: March 2026

[https

Refining the Guide Completion

I've integrated the finalized DOT diagram, protocol, table, references, and Executive Summary into a cohesive guide. I'm focusing on ensuring accuracy, readability, and that the references are accurate. I've performed a final review to confirm the dehydration mechanism visualization is accurate. I'm satisfied that it's now a comprehensive resource.

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield losses, degradation, or purity issues when isolating 2-(4-Fluorophenyl)cyclopentan-1-ol .

Because this compound is a secondary alcohol adjacent to an aryl-substituted carbon, it is highly susceptible to acid-catalyzed dehydration. This guide provides the mechanistic causality behind this degradation, optimized purification protocols, and troubleshooting FAQs to ensure high-fidelity isolation.

Mechanistic Overview: Why Does Decomposition Occur?

The primary mode of decomposition for 2-(4-Fluorophenyl)cyclopentan-1-ol during purification is acid-catalyzed dehydration .

Standard silica gel possesses free silanol groups (-SiOH) on its surface, rendering it slightly acidic (pH ~4.5–5.5). When the alcohol binds to the silica matrix, these silanol groups can protonate the secondary hydroxyl group. The subsequent loss of water generates a secondary carbocation at C1.

The Thermodynamic Driving Force: The C1 carbocation rapidly undergoes a 1,2-hydride shift from C2 to C1. This moves the positive charge to C2, creating a highly stabilized tertiary, benzylic-type carbocation adjacent to the 4-fluorophenyl group. Subsequent deprotonation yields 1-(4-fluorophenyl)cyclopentene . Because this alkene is heavily conjugated and thermodynamically stable, the activation energy for this dehydration pathway is exceptionally low [1]. Thermal stress (e.g., distillation) or trace acids will rapidly drive this reaction forward.

DehydrationMechanism A 2-(4-Fluorophenyl) cyclopentan-1-ol B Protonated Alcohol (Oxonium Ion) A->B + H+ (Silica/Heat) C Secondary Carbocation (at C1) B->C - H2O D Tertiary Benzylic Carbocation (via 1,2-Hydride Shift) C->D 1,2-Hydride Shift E 1-(4-Fluorophenyl) cyclopentene C->E Direct Elimination D->E - H+ (Thermodynamic Sink)

Acid-catalyzed dehydration pathway of 2-(4-fluorophenyl)cyclopentan-1-ol on silica gel.

Troubleshooting & FAQs

Q1: My isolated yield is very low, and my NMR shows a new set of alkene peaks. What happened during my silica column? A1: The inherent acidity of standard silica gel catalyzed the dehydration of your product into 1-(4-fluorophenyl)cyclopentene. Solution: You must chemically deactivate the silica gel. Adding 1–3% Triethylamine (TEA) to your mobile phase neutralizes the acidic silanol groups, preventing the initial protonation of the alcohol [2].

Q2: I added TEA to my eluent, but my compound still degraded slightly and the silica gel seemed to dissolve. Why? A2: While TEA neutralizes silica, combining a high concentration of base with highly polar solvent systems (like >10% Methanol in DCM) can actually dissolve the silica gel matrix, leading to column collapse and contamination [3]. Solution: For this compound, use a non-polar to moderately polar solvent system (e.g., Hexanes/Ethyl Acetate). If your specific diastereomer requires a highly polar system, abandon silica entirely and switch to Neutral Alumina as the stationary phase.

Q3: How do I remove the Triethylamine (TEA) after the column without degrading my product? A3: Standard organic protocols often suggest washing basic amines away with a mild acid (like 10% citric acid or 1M HCl). Do not do this. Washing 2-(4-Fluorophenyl)cyclopentan-1-ol with acid will instantly dehydrate it in the separatory funnel. Solution: TEA is highly volatile (bp 89 °C). Remove it by subjecting the concentrated fractions to high vacuum (0.1 Torr) for 2–4 hours. Alternatively, a neutral water or brine wash can remove residual TEA freebase without inducing dehydration.

Q4: Can I purify this compound by vacuum distillation instead of chromatography? A4: It is highly risky and generally discouraged. The combination of thermal stress and trace impurities in the crude mixture acts as a powerful catalyst for elimination [4]. If distillation is absolutely mandatory, it must be performed under ultra-high vacuum (< 0.1 Torr) to keep the bath temperature strictly below 60 °C.

Quantitative Data: Purification Method Comparison

To aid in selecting the correct purification strategy, the following table summarizes the expected outcomes of various techniques based on the thermodynamic vulnerabilities of 2-arylcyclopentanols.

Purification MethodStationary Phase / ConditionExpected Yield RetentionPurityDecomposition Risk
Standard Flash Chromatography Silica Gel (pH ~5.0)< 40%Low (Alkene contamination)Critical (Acid-catalyzed)
Deactivated Chromatography Silica Gel + 1% TEA> 90%HighLow (Silanols neutralized)
Alumina Chromatography Neutral Alumina (Al₂O₃)85 - 90%HighLow (No acidic sites)
Vacuum Distillation High Heat / Moderate Vac50 - 60%ModerateHigh (Thermal stress)

Experimental Protocol: TEA-Deactivated Silica Gel Chromatography

This protocol is designed as a self-validating system. By pre-treating the silica and avoiding acidic workups, you ensure the structural integrity of the alcohol is maintained from loading to final isolation [5].

Materials Required:
  • Standard Silica Gel (230–400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA) (Distilled or high purity)

  • High-vacuum manifold

Step-by-Step Methodology:
  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 85:15 Hexanes:Ethyl Acetate). Add exactly 1% v/v Triethylamine (TEA) to the total volume and mix thoroughly.

  • Silica Slurry & Deactivation: In a large beaker, combine the required mass of silica gel with the TEA-spiked solvent. Stir the slurry vigorously for 15–20 minutes.

    • Causality Check: This 20-minute incubation is critical; it provides the necessary time for the TEA to fully interact with and cap the acidic silanol pores.

  • Column Packing: Pour the neutralized slurry into the glass column. Rinse the beaker with additional TEA-solvent and add to the column. Use compressed air to pack the bed tightly.

  • Sample Loading: Dissolve the crude 2-(4-Fluorophenyl)cyclopentan-1-ol in the absolute minimum volume of TEA-solvent. Carefully load it onto the flat silica bed to ensure a narrow band.

  • Elution & Monitoring: Elute the column using the TEA-spiked mobile phase.

    • Self-Validating Step: Monitor fractions via TLC. The undesired alkene byproduct is highly UV-active at 254 nm and will elute near the solvent front. The desired alcohol will elute later and may require a KMnO₄ or PMA stain to visualize clearly. If the high-Rf UV spot is absent, the deactivation successfully protected your compound.

  • Safe Concentration: Combine the product-containing fractions and concentrate via rotary evaporation with the water bath set no higher than 30 °C .

  • TEA Removal: To remove residual TEA without using acid, place the round-bottom flask on a high-vacuum line (≤ 0.1 Torr) for 3 hours.

    • Self-Validating Step: Check the ¹H NMR spectrum of the concentrated product. TEA presents as a characteristic triplet at ~1.0 ppm and a quartet at ~2.5 ppm. If these peaks are absent, the product is pure and stable for storage (store at -20 °C under Argon).

References

  • Acid-Catalyzed Dehydration of an Alcohol Labflow URL:[Link]

  • Does silicagel dissolve in basic solution? (pH and Polarity Limits) ResearchGate URL:[Link]

  • Experiment 9: Alcohol Dehydration (Elimination via Thermal Stress) PBWorks URL: [Link]

  • Synthesis of 4-cyanoindole nucleosides and enzymatic incorporation into DNA (Protocol for TEA-Deactivated Silica) National Institutes of Health (PMC) URL:[Link]

Optimization

Technical Support Center: 2-(4-Fluorophenyl)cyclopentan-1-ol

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the chemical and stereochemical purity of 2-(4-Fluorophenyl)cyclopentan-1-ol. We...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the chemical and stereochemical purity of 2-(4-Fluorophenyl)cyclopentan-1-ol. We will address common challenges encountered during synthesis and purification, offering field-proven insights and detailed protocols to ensure the highest quality material for your research and development endeavors.

Introduction: The Purification Challenge

2-(4-Fluorophenyl)cyclopentan-1-ol is a valuable substituted cyclopentanol derivative used as a precursor in the synthesis of complex organic molecules and potential pharmaceutical agents.[1] Its synthesis, typically involving the reduction of the corresponding ketone, 2-(4-fluorophenyl)cyclopentanone, often yields a crude product containing unreacted starting materials, diastereomers (cis and trans isomers), and side-reaction byproducts. Achieving high purity is critical, as the stereochemistry and impurity profile of such intermediates can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[2] This guide provides a systematic approach to troubleshooting and overcoming these purification hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-(4-Fluorophenyl)cyclopentan-1-ol?

A1: The impurity profile is largely dictated by the synthetic route. For a typical synthesis involving the reduction of 2-(4-fluorophenyl)cyclopentanone, you should anticipate:

  • Unreacted Starting Material: Residual 2-(4-fluorophenyl)cyclopentanone is the most common impurity if the reduction reaction does not go to completion.

  • Diastereomers: The product has two stereocenters, leading to the formation of both cis and trans diastereomers. Their ratio depends on the reducing agent and reaction conditions used.

  • Dehydration Byproducts: Under acidic conditions or during heating (e.g., distillation), the alcohol can eliminate water to form 1-(4-fluorophenyl)cyclopent-1-ene or other isomeric alkenes.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., THF, diethyl ether, ethyl acetate) and leftover reagents may be present.

Q2: What is the most effective general method for purifying the crude product?

A2: For most lab-scale applications (< 5g), silica gel flash column chromatography is the most versatile and effective technique.[3][4] This method excels at separating compounds based on polarity. The desired alcohol product is significantly more polar than the starting ketone and potential alkene byproducts, allowing for efficient separation. For larger scales or crystalline products, recrystallization can be an excellent and economical alternative for achieving very high purity.[5]

Q3: My primary goal is to separate the cis and trans diastereomers. Is standard column chromatography sufficient?

A3: It can be, but it requires careful optimization. The polarity difference between diastereomers is often small, making their separation challenging. To achieve separation on silica gel, you will likely need to use a low-polarity mobile phase and potentially a long column to improve resolution. For analytical confirmation and small-scale preparative work, chiral High-Performance Liquid Chromatography (HPLC) is often a more powerful tool for separating both diastereomers and enantiomers.[2][6]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential for unambiguous confirmation:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities. The diastereotopic protons in the cyclopentane ring can give complex splitting patterns that help in stereochemical assignment.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying purity, especially when dealing with non-volatile impurities or separating stereoisomers using a chiral stationary phase.[6]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a problem-solution format.

Problem: My TLC plate shows a persistent spot with a similar Rf to my product, making separation difficult.

  • Analysis & Solution: This is a classic co-elution problem, likely caused by an impurity with a polarity very close to your desired alcohol, such as a diastereomer or an unexpected byproduct.

    • Adjust Mobile Phase Polarity: The key to separation is to find a solvent system where the two compounds have different affinities for the stationary phase.[4][8] Systematically decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of hexane. Run a gradient TLC (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexane) to identify the optimal solvent composition that maximizes the separation between the spots (ΔRf).

    • Change Solvent System: If adjusting polarity is insufficient, switch one of the solvents. For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the specific interactions with the silica gel and may resolve the co-eluting spots.

Problem: After column chromatography, my NMR spectrum still shows the presence of the starting ketone.

  • Analysis & Solution: This indicates that either the separation was incomplete or the reaction itself was low-yielding.

    • Re-purify: If the contamination is minor (<10%), a second, carefully executed column chromatography run with a less polar solvent system should suffice. The ketone is significantly less polar than the alcohol and should elute much earlier.

    • Chemical Quenching: For stubborn, trace amounts of ketone or aldehyde impurities, a workup procedure involving a sodium bisulfite wash can be effective. The bisulfite forms a water-soluble adduct with the carbonyl compound, which can then be removed in the aqueous phase.

    • Drive the Reaction to Completion: The most effective solution is often to optimize the initial reaction. Ensure you are using a sufficient excess of the reducing agent (e.g., NaBH₄) and allowing adequate reaction time. Monitor the reaction by TLC until the starting material spot has completely disappeared.[9]

Problem: My purified product is an oil, and I am struggling to induce crystallization.

  • Analysis & Solution: 2-(4-Fluorophenyl)cyclopentan-1-ol, especially as a mixture of diastereomers, may exist as an oil or a low-melting solid. Inducing crystallization requires finding a suitable solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[5]

    • Solvent Screening: Test a variety of solvents. Good starting points for moderately polar compounds include hexanes, heptane, isopropanol, or mixtures like ethyl acetate/hexanes.[5]

    • Use an Anti-Solvent: Dissolve your oil in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., cold hexanes) dropwise until the solution becomes persistently cloudy. Allow this to stand, preferably in a cold environment.[5]

    • Scratching & Seeding: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a previously obtained pure crystal, adding a tiny "seed crystal" can initiate crystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Column Chromatography

This protocol describes a standard procedure for purifying approximately 1 gram of crude 2-(4-Fluorophenyl)cyclopentan-1-ol.

Materials:

  • Crude 2-(4-Fluorophenyl)cyclopentan-1-ol (~1 g)

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Sand (acid-washed)

  • Cotton or glass wool

  • TLC plates (silica gel 60 F254)

  • Collection vessels (test tubes or flasks)

Step-by-Step Methodology:

  • Determine Eluent System: First, determine the optimal mobile phase using TLC. Test various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will give the product an Rf value of ~0.25-0.35 and show good separation from impurities.

  • Prepare the Column (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column.[3] Add a ~1 cm layer of sand on top to create a flat base.

    • In a beaker, prepare a slurry of silica gel in the least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Use a 40:1 to 50:1 ratio of silica gel to crude material by weight (e.g., 40-50 g of silica for 1 g of crude product).[3]

    • Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Do not let the solvent level drop below the top of the silica gel.

    • Carefully add another ~1 cm layer of sand on top of the silica bed to prevent it from being disturbed.[3]

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or nitrogen) to achieve a steady flow rate (flash chromatography).[10]

    • Begin collecting fractions immediately.

    • Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.[11]

  • Combine and Concentrate:

    • Once the elution is complete, analyze all fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 2-(4-Fluorophenyl)cyclopentan-1-ol.

Section 4: Data Interpretation & Visualization

Data Presentation: Representative TLC Profile

The efficiency of the chromatographic separation can be visualized by TLC. The table below shows a typical profile for a separation using an 80:20 Hexane:Ethyl Acetate mobile phase.

CompoundTypical Rf ValueVisualization Notes
Alkene Byproduct~0.85May be UV active. Stains with KMnO₄.
2-(4-Fluorophenyl)cyclopentanone~0.60UV active. Stains with KMnO₄.
2-(4-Fluorophenyl)cyclopentan-1-ol ~0.30 Stains well with p-anisaldehyde (blue/purple) or KMnO₄ (yellow spot on purple background).[3]
More Polar Impurities< 0.10Remain near the baseline.
Experimental & Logical Workflows

A clear workflow is essential for systematic purification and troubleshooting. The following diagrams, rendered in DOT language, illustrate these processes.

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_purification Purification Ketone 2-(4-Fluorophenyl) cyclopentanone Reduction Reduction (e.g., NaBH₄) Ketone->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Crude Crude Product Workup->Crude TLC TLC Analysis (Solvent Screen) Crude->TLC Column Flash Column Chromatography TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Pure Pure Product Fractions->Pure

Caption: General workflow for the synthesis and purification of the target alcohol.

TroubleshootingFlow Start Impure Product (Confirmed by NMR/TLC) Q1 What is the main impurity? Start->Q1 Impurity_Ketone Residual Starting Ketone Q1->Impurity_Ketone Ketone Impurity_Diastereomer Diastereomer or Unknown Co-eluting Spot Q1->Impurity_Diastereomer Co-eluting Impurity_Baseline Baseline (Polar) Impurities Q1->Impurity_Baseline Polar Action_Ketone Re-run column with less polar eluent (e.g., 90:10 Hex:EtOAc) Impurity_Ketone->Action_Ketone Action_Diastereomer Optimize TLC for max ΔRf. Try different solvent system (e.g., DCM/MeOH) Impurity_Diastereomer->Action_Diastereomer Action_Baseline Run a silica plug with moderately polar solvent to quickly elute product. Impurity_Baseline->Action_Baseline

Caption: Troubleshooting logic for handling common impurity profiles.

References

  • Abu Thaher, B., Schollmeyer, D., & Laufer, S. (2007). 2-(4-Fluorophenyl)-1-(4-pyridyl)cyclopentan-1-ol. Acta Crystallographica Section E Structure Reports Online, 63(8), o3531–o3531. [Link]

  • PubChem. (n.d.). 2-(4-fluorophenyl)cyclopentan-1-ol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)cyclohexanol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Magritek. (n.d.). Column Chromatography. Magritek. [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Request PDF. [Link]

  • Aakash Institute. (n.d.). Column Chromatography. Aakash Institute. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanes. Organic Chemistry Portal. [Link]

  • ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Conformational Analysis of Fluorinated vs. Non-Fluorinated Cyclopentanols: A Comparative Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To systematically deconstruct the conformational landscapes of cyclopentanol derivatives, highlighting the stereoelectr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To systematically deconstruct the conformational landscapes of cyclopentanol derivatives, highlighting the stereoelectronic causality introduced by fluorine substitution, and to provide a self-validating experimental framework for conformational deconvolution.

The Conformational Baseline: Non-Fluorinated Cyclopentanol

In medicinal chemistry, the cyclopentane ring is often utilized as a flexible scaffold. Unlike rigid six-membered rings, five-membered rings lack a single, deep global energy minimum. Instead, they exist in a dynamic pseudorotational flux, rapidly interconverting between various envelope ( E ) and half-chair ( T ) conformations[1].

For non-fluorinated cyclopentanol, the envelope conformation is the most stable geometry. Counter-intuitively, empirical NMR studies and lanthanide-induced shift (LIS) investigations reveal that in non-polar solvents (e.g., CDCl 3​ ), the hydroxyl group prefers to adopt the pseudo-axial orientation at the flap of the envelope (comprising >80% of the population)[1].

The Causality: This axial preference is driven by a delicate balance of minimizing steric clashes with adjacent equatorial protons and reducing the overall molecular dipole moment[2]. However, because the energy barriers between conformers are exceptionally low, the molecule remains highly susceptible to environmental changes (e.g., solvent polarity or receptor binding).

Stereoelectronic Disruption: The Fluorine Gauche Effect

The introduction of a fluorine atom vicinal to the hydroxyl group (e.g., in 2-fluorocyclopentanol) dramatically restricts this pseudorotational flexibility. This restriction is not primarily due to steric bulk—fluorine is the smallest halogen—but rather due to profound stereoelectronic forces, most notably the fluorine gauche effect [3].

Classical steric models predict that two highly electronegative groups (like -OH and -F) should adopt an anti (180°) relationship to minimize electrostatic repulsion. However, the fluorine gauche effect dictates that these groups strongly prefer a gauche (~60°) arrangement[4].

The Causality:

  • Hyperconjugation ( σCH​→σCF∗​ ): The primary driving force is the donation of electron density from the adjacent, electron-rich σC−H​ bonding orbital into the highly polarized, low-lying σC−F∗​ antibonding orbital[4]. Natural Bond Orbital (NBO) analyses confirm that this overlap is only geometrically permissible—and maximized—in the gauche conformation[5].

  • Intramolecular Hydrogen Bonding: In non-polar environments, a weak but stabilizing F···H-O intramolecular hydrogen bond further anchors the gauche conformer.

  • Electrostatic Modulation: The gauche preference is highly tunable. In highly polar solvents or upon ionization (e.g., deprotonation of the OH group), the resulting electrostatic repulsion can override hyperconjugation, forcing the molecule back into an anti conformation[6].

Quantitative Data Comparison

The table below summarizes the conformational shifts and key NMR parameters when transitioning from a non-fluorinated to a fluorinated cyclopentanol scaffold.

CompoundDominant Conformer (in CDCl 3​ )Dihedral Angle (F-C-C-O)Primary Stabilizing ForceTypical 3JHH​ (vicinal)
Cyclopentanol Envelope (Axial -OH)N/ASteric / Dipole minimization~4–8 Hz (time-averaged)
trans-2-Fluorocyclopentanol Diequatorial~60° (gauche)Hyperconjugation ( σCH​→σCF∗​ )~8–10 Hz
cis-2-Fluorocyclopentanol Axial-Equatorial~60° (gauche)Hyperconjugation + H-Bonding~3–5 Hz

Note: In trans-1,2-disubstituted cyclopentanes, the diequatorial conformation inherently places the substituents at a ~60° dihedral, satisfying the gauche effect and making it the overwhelming global minimum.

Self-Validating Experimental Protocol: NMR & DFT Integration

To accurately determine the conformational populations of these flexible rings, a single analytical technique is insufficient. As a standard practice, we employ a self-validating loop combining variable-temperature NMR (to capture the macro-state) with Density Functional Theory (DFT) calculations (to map the micro-state energetics)[2][7].

Step-by-Step Methodology

Step 1: Solvent-Dependent Sample Preparation

  • Rationale: To decouple solvent-independent hyperconjugation from solvent-dependent electrostatic effects.

  • Action: Prepare 0.05 M solutions of the fluorinated cyclopentanol in a low-dielectric solvent (CDCl 3​ , ϵ=4.8 ) and a high-dielectric solvent (DMSO- d6​ , ϵ=46.8 ).

Step 2: Variable-Temperature NMR Acquisition

  • Rationale: Five-membered rings undergo rapid pseudorotation at room temperature, yielding time-averaged spectra.

  • Action: Acquire 1 H, 19 F, and 1 H- 19 F HOESY NMR spectra. Lower the probe temperature incrementally to 213 K to slow the conformational flux. Extract the vicinal proton-proton ( 3JHH​ ) and proton-fluorine ( 3JHF​ ) coupling constants.

Step 3: DFT Geometry Optimization

  • Rationale: To validate the geometries implied by the Karplus relationship of the extracted J -couplings.

  • Action: Perform a conformational search using Molecular Mechanics. Submit the lowest-energy conformers to DFT optimization at the B3LYP-D3BJ/6-311++G** level[7]. Apply a Solvation Model based on Density (SMD) to mimic CDCl 3​ and DMSO environments.

Step 4: Natural Bond Orbital (NBO) Analysis

  • Rationale: To mathematically quantify the exact energy contribution of the gauche effect.

  • Action: Execute NBO analysis on the optimized geometries to calculate the second-order perturbation energy ( E(2) ) of the σCH​→σCF∗​ hyperconjugative interaction[5].

Step 5: Population Matrix Consensus

  • Action: Cross-reference the theoretical Boltzmann distribution derived from DFT free energies ( ΔG ) with the empirical populations calculated from the time-averaged 3JHH​ and 3JHF​ values[6]. A convergence of these two datasets validates the conformational model.

Workflow Visualization

ConformationalWorkflow N1 Solvent-Dependent NMR Prep (Isolate Electrostatic vs. Hyperconjugative) N2 Variable Temp 1H/19F NMR (Extract 3J_HH & 3J_HF) N1->N2 N5 Conformational Population Matrix (Empirical + Theoretical Consensus) N2->N5 N3 DFT Geometry Optimization (B3LYP-D3BJ/6-311++G**) N4 NBO Analysis (Quantify σ_CH → σ*_CF) N3->N4 N4->N5

Integrated NMR and DFT workflow for validating cyclopentanol conformations.

References

  • Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations - ResearchGate - 2

  • Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol - ResearchGate - 1

  • Gauche effect - Wikipedia - 4

  • Determining the Ionization Constants of Organic Acids Using Fluorine Gauche Effects - ACS Publications - 6

  • There and back again: the role of hyperconjugation in the fluorine gauche effect - RSC (Phys. Chem. Chem. Phys.) - 5

  • The Fluorine Gauche Effect: A Brief History - Wiley - 3

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC / NIH - 7

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Fluorinated Cyclopentanol Derivatives

Introduction: The Strategic Role of Fluorine in Modern Oncology In the landscape of anticancer drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Modern Oncology

In the landscape of anticancer drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's therapeutic profile.[4][5][6][7] These enhancements often manifest as improved metabolic stability, increased membrane permeability, and modulated binding affinity to target proteins, collectively contributing to greater potency and a more favorable pharmacokinetic profile.[4][7][8]

The cyclopentane ring, a common motif in natural products, offers a versatile and conformationally constrained scaffold for designing novel therapeutic agents. When combined with strategic fluorination, cyclopentanol derivatives emerge as a promising class of compounds for oncological investigation. This guide provides a comprehensive framework for the systematic comparison of the cytotoxic effects of novel fluorinated cyclopentanol derivatives. We will explore the causal relationships behind experimental choices, provide detailed, self-validating protocols, and present a logical workflow for moving from initial screening to mechanistic elucidation.

For the purpose of this guide, we will compare the following hypothetical compounds against a well-established fluorinated chemotherapeutic, 5-Fluorouracil, to illustrate the comparative methodology:

  • CP-OH: The parent, non-fluorinated cyclopentanol scaffold.

  • CP-F1: A mono-fluorinated cyclopentanol derivative.

  • CP-F2: A di-fluorinated cyclopentanol derivative.

  • 5-Fluorouracil (5-FU): A reference compound known to induce cytotoxicity through interference with DNA and RNA synthesis.[9][10][11]

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A robust evaluation of cytotoxicity cannot rely on a single assay. A compound may reduce metabolic activity without immediately compromising membrane integrity, or it may induce programmed cell death (apoptosis) rather than necrosis. Therefore, a multi-assay approach is essential for building a comprehensive and trustworthy cytotoxicity profile. Our experimental workflow is designed to first screen for overall effects on cell viability and then to dissect the specific mechanism of cell death.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Membrane Integrity cluster_2 Phase 3: Mechanism of Action A Cell Seeding & Treatment (CP-OH, CP-F1, CP-F2, 5-FU) B MTT Assay (Metabolic Activity) A->B 24, 48, 72h exposure C LDH Release Assay (Cytoplasmic Enzyme Release) B->C Confirm cytotoxicity D Annexin V / PI Staining (Flow Cytometry) C->D Investigate cell death pathway E Caspase-3/7 Activity Assay (Apoptosis Execution)

Caption: Overall experimental workflow for cytotoxicity comparison.

Phase 1: High-Throughput Viability Screening via MTT Assay

Expertise & Rationale: The MTT assay is a foundational, colorimetric method for assessing cell viability.[12] Its principle rests on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[13][14] The quantity of formazan produced is directly proportional to the number of viable cells.[14] This assay is an excellent first-pass screening tool due to its high throughput, sensitivity, and reliability, allowing for the rapid determination of a compound's half-maximal inhibitory concentration (IC50).[12]

Detailed Protocol: MTT Assay for IC50 Determination
  • Cell Seeding:

    • Culture a human cancer cell line (e.g., HCT116 colorectal carcinoma) under standard conditions.

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Causality: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment, providing a linear relationship between cell number and absorbance.[14]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of CP-OH, CP-F1, CP-F2, and 5-FU in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions in triplicate.

    • Include controls: untreated cells (100% viability) and vehicle-treated cells (to account for solvent effects).[14]

    • Incubate for a predetermined time (e.g., 48 hours).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13]

    • Incubate for 4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.[13]

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[13]

Phase 2: Quantifying Cell Lysis with the LDH Assay

Expertise & Rationale: While the MTT assay measures metabolic activity, it doesn't directly quantify cell death involving membrane rupture. The Lactate Dehydrogenase (LDH) assay fills this gap. LDH is a stable cytoplasmic enzyme present in all cells.[15][16] Upon damage to the plasma membrane—a hallmark of necrosis or late-stage apoptosis—LDH is released into the culture supernatant.[15][16] Measuring the enzymatic activity of LDH in the supernatant provides a direct quantification of cell lysis and cytotoxicity.

Detailed Protocol: LDH Release Assay
  • Sample Collection:

    • Set up a 96-well plate experiment identical to the MTT assay (Steps 1 & 2).

    • At the end of the treatment period, centrifuge the plate at 250g for 5 minutes.

    • Causality: This step pellets any detached but intact cells, ensuring that the supernatant primarily contains LDH from lysed cells.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.[15][17]

  • Enzymatic Reaction:

    • Prepare the LDH assay reagent according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt to a colored formazan product.[15][16]

    • Add 50 µL of the prepared assay reagent to each well containing the supernatant.[17]

    • Incubate the plate in the dark at room temperature for 30-60 minutes.[15][17]

  • Measurement and Calculation:

    • Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well to terminate the reaction.[17]

    • Measure the absorbance at 490 nm within 1 hour.[15][17]

    • Trustworthiness: To accurately calculate percent cytotoxicity, control wells are required:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100).[18]

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Phase 3: Dissecting the Mechanism of Cell Death

Expertise & Rationale: Determining how a compound kills cancer cells is critical. Apoptosis, or programmed cell death, is a controlled, non-inflammatory process that is often the desired outcome for an anticancer agent.[19][20] It is characterized by a cascade of specific molecular events, including the activation of executioner caspases.[20][21] We use a two-pronged approach to confirm apoptosis: detecting an early membrane change (phosphatidylserine externalization) and measuring the activity of the key enzymes that execute the process.

The Apoptotic Signaling Cascade

Apoptosis can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[19][21] Both pathways converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7, which then cleave cellular substrates, leading to the organized dismantling of the cell.[19][20]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., TNF, FasL) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-Caspase-8 → Caspase-8 disc->caspase8 caspase37 Pro-Caspase-3/7 → Caspase-3/7 caspase8->caspase37 stress Cellular Stress (e.g., DNA Damage) mito Mitochondria stress->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Pro-Caspase-9 → Caspase-9 apoptosome->caspase9 caspase9->caspase37 death Substrate Cleavage & Apoptosis caspase37->death

Caption: The convergence of intrinsic and extrinsic apoptosis pathways.

Assay 3a: Annexin V & Propidium Iodide (PI) Staining

Principle: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[22][23] During early apoptosis, PS translocates to the outer surface, where it can be detected by Annexin V, a protein with a high affinity for PS.[22][23] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost, intercalating with DNA to produce a red fluorescence.[23] By using these two probes together with flow cytometry, we can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.[22][24]

Detailed Protocol: Annexin V/PI Flow Cytometry

  • Cell Preparation: Seed 1x10^6 cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.

  • Harvesting: Collect both floating and adherent cells. Gently detach adherent cells using a non-enzymatic method like EDTA to preserve membrane integrity.[25] Centrifuge the collected cells and wash twice with cold PBS.[22]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[25]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[25]

    • Gently mix and incubate for 15-20 minutes at room temperature in the dark.[24]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[24]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

    • Healthy Cells: Annexin V negative / PI negative.

    • Early Apoptotic Cells: Annexin V positive / PI negative.

    • Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive.[24]

Assay 3b: Caspase-3/7 Activity Assay

Principle: This assay directly measures the activity of the key executioner caspases.[26] It utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by Caspase-3 and -7.[26][27] The cleavage releases a reporter molecule that generates a luminescent or fluorescent signal proportional to the amount of active caspase in the cell lysate.[27][28] The "add-mix-measure" format makes it ideal for high-throughput confirmation of apoptosis.[28]

Detailed Protocol: Luminescent Caspase-Glo® 3/7 Assay

  • Cell Culture: Seed cells in a white-walled 96-well plate (for luminescence) and treat as described for the MTT assay.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.[28]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[28]

    • Mix the contents on a plate shaker at low speed for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours to allow for cell lysis and signal generation.[28]

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of caspase activity.

Data Summary and Interpretation

To facilitate a clear comparison, all quantitative data should be consolidated into a structured table.

CompoundIC50 (µM) after 48h (MTT Assay)% Cytotoxicity at IC50 (LDH Assay)% Early Apoptotic Cells (Annexin V+/PI-)Caspase-3/7 Activity (Fold Change vs. Control)
CP-OH (Control) > 100< 5%2.1%1.1
CP-F1 45.235.8%25.4%4.5
CP-F2 12.868.2%55.7%12.3
5-Fluorouracil 25.555.1%42.6%8.9

Authoritative Interpretation:

Based on the hypothetical data presented, a clear structure-activity relationship emerges. The non-fluorinated parent compound, CP-OH , exhibits minimal cytotoxicity. The introduction of a single fluorine atom in CP-F1 significantly increases cytotoxic potency, an effect that is dramatically amplified in the di-fluorinated derivative, CP-F2 .

CP-F2 not only displays the lowest IC50 value, indicating the highest potency in reducing cell viability, but it also induces the highest level of membrane damage (LDH release) at its IC50 concentration. Crucially, the mechanistic assays reveal that this potent cytotoxicity is driven by the induction of apoptosis. Both the high percentage of early apoptotic cells detected by Annexin V staining and the robust activation of executioner caspases confirm that CP-F2 effectively triggers programmed cell death.

The data suggests that the degree of fluorination on the cyclopentanol scaffold directly correlates with its pro-apoptotic and cytotoxic efficacy, surpassing that of the reference chemotherapeutic agent, 5-Fluorouracil, in this model system. This highlights the potential of multi-fluorination as a strategy to enhance the anticancer properties of this molecular scaffold.

References

  • Caspase-Glo® 3/7 Assay Protocol - Promega Corpor
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implic
  • MTT assay protocol - Abcam.
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Apoptosis in cancer: Key molecular signaling p
  • Apoptosis: A Review of Programmed Cell De
  • Annexin V detection protocol for apoptosis | Abcam.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Analysis of Cell Viability by the Lact
  • Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
  • Analysis of Cell Viability by the Lact
  • Standart Operating Procedure Apoptosis assay with Annexin V - PI - Biologi.
  • MTT Assay for Cytotoxicity Assessment - Measurlabs.
  • LDH assay kit guide: Principles and applic
  • Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines.
  • Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone - Benchchem.
  • Optimization of a fluorogenic assay to determine caspase 3/7 activity in me
  • Fluorine as a key element in modern drug discovery and development - LE STUDIUM.
  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implic
  • 4.5. Cell Viability Assay and Lactate Dehydrogenase (LDH) Cytotoxicity Assay - Bio-protocol.
  • The Role of Small Molecules Containing Fluorine
  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Caspase-3/7 Cell-Based Activity Assay Kit - Cayman Chemical.
  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Tre
  • Caspase-Glo(R)
  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Str
  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery - MDPI.
  • Caspase-3/7 Activity Plate Reader Assay Kit, Blue - STEMCELL Technologies.
  • What is the mechanism of Fluorouracil?
  • Cancer biologists discover a new mechanism for an old drug | MIT News. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC.
  • Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents - PubMed.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast

Sources

Validation

A Comparative Guide to the Influence of Fluorine Position on the Biological Activity of Aryl-Cyclopentanols as Kinase Inhibitors

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1] This guide delves into the nuanced world of structure-activity relat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1] This guide delves into the nuanced world of structure-activity relationships (SAR), focusing on how the seemingly subtle shift of a fluorine atom's position on an aryl ring can profoundly impact the biological activity of aryl-cyclopentanol-based compounds. As a case study, we will explore their potential as kinase inhibitors, a critical class of targets in oncology and inflammatory diseases.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the causal relationships between molecular structure and biological function, supported by experimental data and detailed protocols.

The Privileged Role of Fluorine in Medicinal Chemistry

Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—make it a powerful tool for optimizing drug candidates.[1][2] Its introduction can:

  • Enhance Metabolic Stability: By replacing a hydrogen atom at a site of metabolic attack, the robust C-F bond can block enzymatic breakdown by cytochrome P450 enzymes.[2][3]

  • Modulate Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can improve bioavailability by enhancing membrane permeation.[4]

  • Increase Binding Affinity: The strategic placement of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing potency.[4][5]

It is this last point—the direct influence on binding affinity—that is critically dependent on the atom's precise location within the molecule.

Comparative Analysis: The Impact of Fluorine Position on Kinase Inhibition

The structure-activity relationship often reveals that moving a fluorine atom around the aryl ring—from the ortho to the meta to the para position—results in significant changes in inhibitory activity.

Table 1: Representative Structure-Activity Relationship Data for Phenyl-substituted Kinase Inhibitors

CompoundFluorine PositionStructure (Example Scaffold)Biological Activity (IC₅₀, nM)Rationale for Activity Change
1 None (Parent)500Baseline activity established by the core scaffold.
2a ortho-Fluoro850Potential for steric hindrance with residues at the entrance of the binding pocket, leading to decreased affinity.
2b meta-Fluoro250Favorable dipole interactions with the protein backbone or modulation of the aryl ring's electronics to improve binding.
2c para-Fluoro90Optimal positioning allows the fluorine to act as a hydrogen bond acceptor with a key residue (e.g., a backbone NH group) deep within the ATP-binding pocket, significantly enhancing potency.[7]

Note: The structures and IC₅₀ values are representative examples based on established SAR principles for kinase inhibitors and are for illustrative purposes.[6][8]

The data consistently demonstrates that the para position often yields the highest potency. This is frequently because the ATP-binding pocket of many kinases features a "hinge" region with which inhibitors form crucial hydrogen bonds. A para-substituted fluorine can be perfectly positioned to engage in favorable interactions in this region, whereas an ortho or meta substituent may not be correctly oriented or could introduce unfavorable steric clashes.[7]

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. The following is a detailed methodology for an in vitro kinase inhibition assay, a foundational experiment in drug discovery.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to quantify the enzymatic activity of a target kinase in the presence of an inhibitor by measuring the amount of ADP produced.[9]

Materials:

  • Recombinant human kinase (e.g., p38α MAPK)

  • Kinase-specific peptide substrate

  • Test compounds (aryl-cyclopentanol derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection

Step-by-Step Procedure:

  • Compound Preparation:

    • Create a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).

    • Transfer a small volume (e.g., 2.5 nL) of each diluted compound solution to the 384-well assay plates. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).

  • Kinase Reaction:

    • Prepare a master mix of the target kinase and its specific substrate in the kinase reaction buffer. The optimal concentrations should be determined empirically to ensure the reaction is within the linear range.

    • Add 2.5 µL of the kinase/substrate master mix to each well of the assay plate.

    • To initiate the reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

    • Gently mix and incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction, produces a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the high (DMSO only) and low (positive control) signals.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Visualizing the Workflow and Underlying Principles

To better understand the experimental process and the logic behind SAR studies, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (Serial dilution in DMSO) Plate_Compounds 2. Compound Plating (2.5 nL to 384-well plate) Compound_Prep->Plate_Compounds Add_Kinase 4. Add Kinase/Substrate (2.5 µL to each well) Reagent_Prep 3. Reagent Preparation (Kinase/Substrate Mix) Reagent_Prep->Add_Kinase Add_ATP 5. Initiate Reaction (Add 2.5 µL ATP) Add_Kinase->Add_ATP Incubate_1 6. Incubate (60 min at RT) Add_ATP->Incubate_1 Stop_Rxn 7. Stop & Deplete ATP (Add 5 µL ADP-Glo Reagent) Incubate_1->Stop_Rxn Incubate_2 8. Incubate (40 min at RT) Stop_Rxn->Incubate_2 Develop_Signal 9. Develop Signal (Add 10 µL Detection Reagent) Incubate_2->Develop_Signal Incubate_3 10. Incubate (30 min at RT) Develop_Signal->Incubate_3 Read_Plate 11. Read Luminescence Incubate_3->Read_Plate IC50_Calc 12. IC50 Calculation (Dose-response curve fitting) Read_Plate->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

G cluster_sar Structure-Activity Relationship (SAR) Logic Scaffold Core Scaffold (Aryl-Cyclopentanol) Ortho ortho-Fluoro Isomer Scaffold->Ortho Synthesize Positional Isomers Meta meta-Fluoro Isomer Scaffold->Meta Synthesize Positional Isomers Para para-Fluoro Isomer Scaffold->Para Synthesize Positional Isomers Assay Biological Assay (Kinase Inhibition) Ortho->Assay Meta->Assay Para->Assay Data Comparative Data (IC50 values) Assay->Data Insight SAR Insight (e.g., para is optimal) Data->Insight

Caption: Logical flow of a positional fluorine scan in SAR.

Conclusion

The investigation into the effect of fluorine's position on the biological activity of aryl-cyclopentanols, or any drug scaffold, is a clear demonstration of the precision required in modern medicinal chemistry. A single atom's shift from an ortho to a meta or para position can be the difference between a weakly active compound and a potent drug candidate. This guide underscores the necessity of systematic SAR studies, validated by robust and reproducible experimental protocols. By understanding the underlying principles of how fluorine influences molecular interactions, researchers can more rationally design and optimize the next generation of therapeutic agents. The chances of success in drug discovery are significantly increased as the knowledge of the structure and environment of the biological target grows.[11][12]

References

  • The role of fluorine in medicinal chemistry.[Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6h4uYQEo9xxNCEJFVLpJONgyTNoPYFwPdHKSkU-NvzjKKRx4Ulbw0miufbuqVa8soXtAd-WY6gtKsyJym6sS3p4ClrVqbKo2W19JZTzoBnRhkSa6KfZ7ssJKDOtnbza9axqYBjnzZFGLRTZ3icRPY8usfooihAAw=]
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAicSHdEDHiZT4yOfNk8pb3cSmYX473toIQKVvHXbfLpeI9WIx7H8-mK7P9APX8qJOhkp9VDOodXxdIMhQG4LJMKp1hzfk1iYtExJVM0vLVItJUPcu99oM98D-ha6QuRp1wi1wghGzzCQg2mWW5XwJDtUc3o-qYRKYKdfY1Xdh_eYEsSxVxMFoB_eBIeUWzPKlwYnkyX4a2qSM]
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  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/34780324/]
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link: https://www.tandfonline.com/doi/full/10.1080/17460441.2021.1936393]
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  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link: https://www.eurekaselect.com/article/76798]
  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link: https://www.researchgate.net/publication/352220455_Applications_of_Fluorine_to_the_Construction_of_Bioisosteric_Elements_for_the_Purposes_of_Novel_Drug_Discovery]
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/659972352e2a275249494396]
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/29400967/]
  • Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem. [Link: https://www.benchchem.
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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215939/]
  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7369931/]
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  • Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link: https://www.researchgate.net/publication/271520779_Structure-activity_relationships_for_the_design_of_small-molecule_inhibitors]
  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/24930833/]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Fluorophenyl)cyclopentan-1-ol

An In-Depth Guide to Personal Protective Equipment and Safe Handling of 2-(4-Fluorophenyl)cyclopentan-1-ol A Senior Application Scientist's Field-Proven Protocol As researchers and drug development professionals, our pri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment and Safe Handling of 2-(4-Fluorophenyl)cyclopentan-1-ol

A Senior Application Scientist's Field-Proven Protocol

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. The handling of novel or sparsely documented compounds like 2-(4-Fluorophenyl)cyclopentan-1-ol requires a meticulous approach grounded in first principles of chemistry and safety science. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.

Hazard Assessment: A Chemist's Perspective

The potential hazards of 2-(4-Fluorophenyl)cyclopentan-1-ol are inferred from its constituent parts:

  • Cyclopentanol Moiety : Like cyclopentanol and other alcohols, this part of the molecule suggests it is likely a flammable liquid and may cause skin and eye irritation.[1][2] Many common alcohols are flammable and can produce vapors that form explosive mixtures with air.[3]

  • Fluorophenyl Group : This is the most critical feature for safety considerations.

    • Irritation : A close structural analog, 2-(4-Fluorophenyl)propan-2-ol, is known to cause skin, eye, and respiratory irritation.[4] It is prudent to assume similar properties for the target compound.

    • Thermal Decomposition : Fluorinated organic compounds can be highly stable, but upon combustion or in certain chemical reactions, they can decompose to form extremely hazardous substances, including hydrogen fluoride (HF).[5] HF is a highly corrosive and toxic acid that requires specialized first aid.

    • "Forever Chemical" Concerns : The carbon-fluorine bond is exceptionally strong, making these compounds persistent in the environment.[5][6] This has significant implications for waste disposal.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a requirement but a direct response to the identified chemical threats. All personnel handling this compound must wear, at a minimum, closed-toe shoes, long pants, a lab coat, gloves, and eye protection.[7]

Task / OperationHand ProtectionEye / Face ProtectionBody ProtectionRespiratory Protection
Routine Weighing & Handling Double-gloved Nitrile or NeopreneChemical Splash Goggles (ANSI Z87.1)Chemical-Resistant Lab CoatNot required inside a certified chemical fume hood
Solution Preparation & Transfer Double-gloved Nitrile or NeopreneChemical Splash Goggles & Face ShieldChemical-Resistant Lab CoatNot required inside a certified chemical fume hood
Large Volume (>1L) Operations Butyl Rubber or Viton™ GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Apron over Lab CoatRecommended; consult safety officer for fit-testing
Spill Cleanup Heavy-duty Butyl or Neoprene GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Apron over Lab CoatAir-Purifying Respirator (APR) with organic vapor cartridge

Causality Behind PPE Choices:

  • Hand Protection : Standard nitrile gloves offer good initial protection against alcohols and splashes.[3][7] However, due to the presence of the fluorinated ring, double-gloving is recommended as a precautionary measure against potential solvent effects not characterized for this specific molecule. For prolonged contact or spill cleanup, heavier-duty gloves like Butyl rubber are advised, as they offer broad protection against a range of organic compounds.[8][9]

  • Eye and Face Protection : Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors that can cause serious irritation.[4][9] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transferring large volumes or cleaning up spills.[7][9]

  • Body Protection : A chemical-resistant lab coat protects against minor spills and contamination of personal clothing.[3]

  • Respiratory Protection : All handling of 2-(4-Fluorophenyl)cyclopentan-1-ol should be conducted within a certified chemical fume hood to control vapor inhalation.[10] This engineering control is the primary line of defense. A respirator is typically reserved for emergency situations like a large spill outside of containment.[3]

Operational and Disposal Plans

A self-validating safety system integrates PPE with robust operational and disposal procedures.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the mandatory workflow for handling this compound, ensuring safety at every stage.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_conclusion Conclusion Phase cluster_emergency Emergency Contingency risk_assessment 1. Conduct Risk Assessment (Review Analogue SDS) ppe_selection 2. Select & Inspect PPE (Gloves, Goggles, Coat) risk_assessment->ppe_selection don_ppe 3. Don PPE Correctly ppe_selection->don_ppe fume_hood 4. Work in Fume Hood don_ppe->fume_hood handling 5. Handle Chemical (Weighing, Transfers) fume_hood->handling decontaminate 6. Decontaminate Surfaces handling->decontaminate spill Spill Occurs handling->spill Contingency doff_ppe 7. Doff PPE (Gloves last) decontaminate->doff_ppe waste 8. Segregate Hazardous Waste doff_ppe->waste spill_response Execute Spill Protocol spill->spill_response spill_response->decontaminate

Caption: Safe Handling Workflow for 2-(4-Fluorophenyl)cyclopentan-1-ol.

Emergency Protocol: Chemical Spill
  • Isolate & Alert : Immediately alert others in the lab. Restrict access to the spill area.[11] If the spill is large (>1 L), evacuate the area and call emergency personnel.[12]

  • Ventilate : Ensure the fume hood is operating at maximum capacity. Open windows if it is safe to do so.[13]

  • Remove Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment, as the compound is likely flammable.[13][14]

  • Don PPE : Wear the appropriate spill response PPE as detailed in the table above.

  • Contain & Absorb : Cover the spill with an inert absorbent material like sand, clay, or vermiculite.[11][13] Do not use combustible materials like paper towels for the bulk of the spill.

  • Collect Waste : Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[12][13]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials in the same hazardous waste container.[12]

  • Dispose : Seal and label the container as "Hazardous Waste: Halogenated Organic Material" and follow institutional disposal procedures.[15]

Disposal Plan: Managing Fluorinated Waste

Due to the persistent nature of the carbon-fluorine bond, fluorinated organic compounds require special disposal considerations and must never be poured down the drain.[5][15]

  • Segregation : All waste containing 2-(4-Fluorophenyl)cyclopentan-1-ol (unreacted material, contaminated absorbents, gloves, etc.) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[16]

  • Labeling : The container must be labeled as "Hazardous Waste: Fluorinated Organic Compounds" and list the chemical name.

  • Disposal Method : The primary recommended disposal method for such compounds is high-temperature incineration by a licensed hazardous waste facility.[17] This is one of the few methods that can break the stable C-F bond.[5] If incineration is not available, disposal in a designated hazardous waste landfill is another option, although this only contains the substance rather than destroying it.[17]

  • Documentation : Follow all institutional and regulatory requirements for hazardous waste manifests and disposal records.

By adhering to this comprehensive guide, researchers can handle 2-(4-Fluorophenyl)cyclopentan-1-ol with the highest degree of safety, ensuring the protection of themselves, their colleagues, and the environment.

References

  • wikiHow. (2025, May 27). How to Clean Up an Isopropyl Alcohol Spill: Safety & More.
  • ZHONGDA. (2025, December 18). What are the safety precautions when handling alcohols?
  • Stanford Environmental Health & Safety. Ethanol Factsheet.
  • U.S. Environmental Protection Agency.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Public Health England. (2015, October 15). Ethanol: incident management. GOV.UK.
  • Penn State Extension. (2022, June 30). How to Handle Chemical Spills.
  • U.S. Environmental Protection Agency. (2024, April 8).
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  • ResearchGate. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF.
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  • ACS Publications. (2025, July 29).
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  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
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  • SynQuest Laboratories, Inc. Safety Data Sheet - 2-(4-Fluorophenyl)propan-2-ol.
  • Massachusetts Institute of Technology Environmental Health & Safety. Procedure for disposing of hazardous waste.
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  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet - (R)-Cyclopropyl(2-fluorophenyl)methanamine.
  • Airgas. (2016, August 25).
  • ThermoFisher Scientific. (2025, September 9). SAFETY DATA SHEET - Cyclopropyl 4-fluorophenyl ketone.
  • Chemos GmbH&Co.KG. (2021, February 17).
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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